molecular formula C10H7ClN2O2 B068581 4-Chloroquinazolin-6-yl acetate CAS No. 179246-11-8

4-Chloroquinazolin-6-yl acetate

Cat. No.: B068581
CAS No.: 179246-11-8
M. Wt: 222.63 g/mol
InChI Key: LSBGXLOBLBWVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazolin-6-yl acetate is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloroquinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGXLOBLBWVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596956
Record name 4-Chloroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-11-8
Record name 6-Quinazolinol, 4-chloro-, 6-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179246-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloroquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinazolin-6-yl acetate is a key chemical intermediate primarily utilized in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. Its quinazoline core is a privileged scaffold in medicinal chemistry, known for its interaction with the ATP-binding sites of various protein kinases. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a general synthesis approach, and its role in the development of kinase inhibitors targeting critical cell signaling pathways.

Core Properties

This section summarizes the key physicochemical properties of this compound. The data has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂[1][2]
Molecular Weight 222.63 g/mol [1][2]
CAS Number 179246-11-8[1][2]
Appearance Solid (predicted)-
Purity Typically ≥98%[2]
Solubility Soluble in organic solvents like DMSO and DMF (inferred)-
Storage 2-8°C under an inert atmosphere[1]

Synthesis and Chemical Reactivity

General Synthesis Workflow

A plausible synthetic pathway for this compound is outlined below. This workflow is based on established methods for the synthesis of the 4-chloroquinazoline core structure.

G A 2-Amino-5-hydroxybenzoic acid B 6-Hydroxyquinazolin-4(3H)-one A->B Formamide, Heat C 4-Chloro-6-hydroxyquinazoline B->C Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) D This compound C->D Acetic Anhydride or Acetyl Chloride EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Quinazoline-based Inhibitor Inhibitor->EGFR Inhibits ATP binding site

References

"4-Chloroquinazolin-6-yl acetate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed summary of the molecular structure and properties of 4-Chloroquinazolin-6-yl acetate, a significant heterocyclic compound utilized in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties

This compound is a quinazoline derivative. These compounds are of interest in pharmaceutical research due to their broad range of biological activities. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂[1][2][3]
Molecular Weight 222.63 g/mol [1][3][4]
Monoisotopic Mass 222.0196 Da[2]
CAS Number 179246-11-8[3][4]
InChI Key LSBGXLOBLBWVEN-UHFFFAOYSA-N[2][4]
SMILES CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl[2]

Structural Representation

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic arrangement and bonding within the molecule.

Figure 1. Molecular structure of this compound.

Applications in Research

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in the development of kinase inhibitors, which are pivotal in cancer therapy. The quinazoline scaffold is a well-established pharmacophore known for its biological activity, and this compound provides a versatile building block for medicinal chemists to design potent and selective enzyme inhibitors for treating oncology and inflammatory diseases.[1]

References

The Pivotal Role of 4-Chloroquinazolin-6-yl Acetate as a Chemical Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinazolin-6-yl acetate is a crucial chemical intermediate, primarily utilized in the synthesis of a class of targeted therapeutics known as 4-anilinoquinazolines. These compounds are potent inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The strategic placement of the chloro group at the 4-position facilitates nucleophilic aromatic substitution, a key step in the elaboration of the quinazoline scaffold, while the acetate group at the 6-position offers a versatile handle for further functionalization or can be hydrolyzed to reveal a hydroxyl group. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in the practical application of this important building block.

Chemical Properties and Specifications

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . It is typically supplied as a solid with a purity of 98% or higher.

PropertyValue
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
CAS Number 179246-11-8
Appearance Solid
Purity ≥98%
Storage 2-8°C, under inert gas

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the formation of the quinazolinone core, followed by acetylation and chlorination.

Synthesis of 6-Nitro-4-hydroxyquinazoline

Materials:

  • 5-Nitroanthranilonitrile

  • Formic acid

  • Concentrated sulfuric acid

Procedure:

  • To a mildly refluxing solution of formic acid and a catalytic amount of concentrated sulfuric acid, add 5-nitroanthranilonitrile portion-wise with stirring over 30 minutes.

  • Continue refluxing the reaction mixture for an additional 30 minutes.

  • After cooling to room temperature, pour the mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield 4-hydroxy-6-nitroquinazoline.

ReactantMolar RatioTypical YieldReference
5-Nitroanthranilonitrile182%[1]
Reduction of the Nitro Group

The nitro group is then reduced to an amino group.

Acetylation of 6-Hydroxy-3,4-dihydroquinazolin-4-one

Materials:

  • 6-Hydroxy-3,4-dihydroquinazolin-4-one

  • Acetic anhydride

  • Pyridine (catalyst)

Procedure:

  • Suspend 6-Hydroxy-3,4-dihydroquinazolin-4-one in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated 6-acetoxy-3,4-dihydroquinazolin-4-one by filtration and wash with water.

Chlorination of 6-Acetoxy-3,4-dihydroquinazolin-4-one

Materials:

  • 6-Acetoxy-3,4-dihydroquinazolin-4-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylaniline (catalyst)

Procedure:

  • To 6-acetoxy-3,4-dihydroquinazolin-4-one, add an excess of phosphorus oxychloride (or thionyl chloride) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated this compound by vacuum filtration, wash thoroughly with water, and dry.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of kinase inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr) by anilines, forming the core structure of many targeted cancer therapies.

Nucleophilic Aromatic Substitution (SₙAr)

The general reaction involves the displacement of the 4-chloro substituent by the amino group of a substituted aniline. This reaction is often carried out in a polar solvent, such as isopropanol or N,N-dimethylformamide (DMF), and may be facilitated by conventional heating or microwave irradiation.

experimental_workflow cluster_synthesis Synthesis of 4-Anilinoquinazoline Derivative 4-Chloroquinazolin-6-yl_acetate 4-Chloroquinazolin-6-yl acetate Reaction_Vessel Reaction Vessel (Solvent, Heat/Microwave) 4-Chloroquinazolin-6-yl_acetate->Reaction_Vessel Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction_Vessel 4-Anilinoquinazoline 4-Anilino-6-acetoxy- quinazoline derivative Reaction_Vessel->4-Anilinoquinazoline

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Example: Synthesis of a Gefitinib Analogue Precursor

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline. The following table summarizes typical reaction conditions for the synthesis of 4-anilinoquinazoline derivatives from various 4-chloroquinazolines.

4-Chloroquinazoline DerivativeAniline DerivativeSolventConditionsYieldReference
4-Chloro-6,7-dimethoxyquinazoline3-Ethynyl-anilineIsopropanolReflux, 2h85%[2]
4-Chloro-6-bromo-2-phenylquinazoline4-Methoxy-N-methylanilineTHF/H₂OMicrowave, 120°C, 10 min86%[3]
4-Chloro-6-iodo-2-phenylquinazoline3-Methoxy-N-methylanilineTHF/H₂OMicrowave, 120°C, 10 min90%[3]
4-Chloro-6-nitroquinazoline3-AminophenolEthanolReflux, 4h-[1]

Targeting the EGFR Signaling Pathway

The 4-anilinoquinazoline derivatives synthesized from this compound primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription EGF EGF EGF->EGFR Binds Gefitinib 4-Anilinoquinazoline (e.g., Gefitinib) Gefitinib->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The 4-anilinoquinazoline core of these inhibitors functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the Ras-Raf-MEK-ERK, PI3K-Akt, and STAT pathways. The ultimate result is the inhibition of tumor cell growth and the induction of apoptosis.[4][5]

Conclusion

This compound is a versatile and indispensable intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its well-defined reactivity allows for the efficient construction of the 4-anilinoquinazoline scaffold, which is central to a number of clinically important kinase inhibitors. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of derivatives from this key intermediate holds promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity.

References

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. From its initial synthesis in the 19th century to its current prominence in targeted cancer therapy, the history of the quinazoline core is a testament to the enduring power of chemical synthesis and rational drug design. This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline-based drugs, detailed experimental protocols for key syntheses, quantitative biological data, and a visual exploration of the critical signaling pathways modulated by these compounds.

Early Discovery and Foundational Syntheses

The journey of the quinazoline scaffold began in the latter half of the 19th century, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of research.

  • 1869: The First Quinazoline Derivative: Peter Griess is credited with the first synthesis of a quinazoline derivative. His work involved the reaction of cyanogen with anthranilic acid, a landmark achievement that constructed the fundamental quinazoline ring system.[1][2]

  • 1895: Synthesis of the Parent Quinazoline: August Bischler and Lang reported the synthesis of the parent quinazoline molecule through the decarboxylation of quinazoline-2-carboxylic acid.[1][2][3]

  • 1903: Gabriel's More Efficient Synthesis: Siegmund Gabriel developed a more practical and higher-yielding synthesis starting from o-nitrobenzylamine. This multi-step process involved reduction of the nitro group, condensation with formic acid to form a dihydroquinazoline intermediate, and subsequent oxidation to yield quinazoline.[1][3][4][5] It was Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[1][2][4]

These early synthetic endeavors paved the way for the exploration of a multitude of quinazoline derivatives and the eventual discovery of their diverse pharmacological activities.[6][7]

From Natural Products to Early Synthetic Drugs

The exploration of natural products and the advent of synthetic chemistry in the 20th century unveiled the therapeutic potential of the quinazoline core.

Naturally Occurring Quinazoline Alkaloids

Over 200 biologically active quinoline and quinazoline alkaloids have been identified from various natural sources, including plants, microorganisms, and animals.[8] One of the most significant early discoveries was the isolation of vasicine from the Indian shrub Adhatoda vasica.[8] Traditionally used in Ayurvedic medicine, vasicine and its derivatives exhibit bronchodilatory and respiratory stimulant effects.[8] The discovery of such naturally occurring quinazolines spurred further investigation into the therapeutic potential of this scaffold.

The Era of Sedatives: The Story of Methaqualone

One of the first synthetic quinazoline derivatives to gain widespread use was methaqualone . First synthesized in India in 1951 during research for new antimalarial drugs, its potent sedative-hypnotic properties were soon recognized.[6] Marketed under brand names like Quaalude, it became a widely prescribed sedative in the 1960s and 1970s.[6] However, its high potential for abuse and addiction led to its withdrawal from most markets and its classification as a Schedule I drug in the United States in 1984.[6]

Antihypertensive Agents: The Rise of Prazosin

A significant breakthrough in the therapeutic application of synthetic quinazolines was the development of prazosin . As a selective antagonist of the α1-adrenergic receptor, prazosin induces relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.[8][9][10][11][12] This mechanism of action established a new class of antihypertensive drugs and demonstrated the potential of the quinazoline scaffold in cardiovascular medicine.[9][10][11]

The Modern Era: Quinazolines in Targeted Cancer Therapy

The late 20th and early 21st centuries have witnessed the remarkable evolution of quinazoline-based drugs into highly specific and potent anticancer agents. This progress has been driven by an increased understanding of the molecular drivers of cancer, particularly the role of protein kinases in oncogenic signaling.

Targeting the Epidermal Growth Factor Receptor (EGFR) Family

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4, are key regulators of cell growth, proliferation, and survival.[13][14][15][16] Dysregulation of these signaling pathways is a hallmark of many cancers. The quinazoline scaffold proved to be an ideal framework for designing inhibitors that compete with ATP for binding to the kinase domain of these receptors.

  • Gefitinib (Iressa®): One of the first successful quinazoline-based EGFR tyrosine kinase inhibitors (TKIs). It demonstrates significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.

  • Erlotinib (Tarceva®): Another first-generation EGFR TKI with a similar mechanism of action to gefitinib, also used in the treatment of NSCLC and pancreatic cancer.[17]

To overcome resistance to first-generation inhibitors, second-generation compounds were developed. These agents irreversibly bind to the kinase domain of multiple HER family members.

  • Afatinib (Gilotrif®): An irreversible inhibitor of EGFR, HER2, and HER4.[13][18][19][20][21][22][23][24][25][26]

  • Dacomitinib (Vizimpro®): A potent and irreversible pan-HER inhibitor that has shown efficacy in NSCLC with EGFR mutations.[13][14][15][16][27][28][29][30][31][32]

Multi-Targeted Kinase Inhibitors: Vandetanib

The versatility of the quinazoline scaffold has also been exploited to create multi-targeted kinase inhibitors that simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.

  • Vandetanib (Caprelsa®): An inhibitor of vascular endothelial growth factor receptor (VEGFR), EGFR, and RET-tyrosine kinase.[33][34][35][36] It is used in the treatment of certain types of thyroid cancer.[33][35]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent quinazoline-based anticancer drugs.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Quinazoline Kinase Inhibitors

CompoundTargetCell LineIC50 (nM)Reference(s)
Gefitinib EGFRVarious23 - 79[37]
Erlotinib EGFRVarious80[37]
EGFRPC-97[23]
EGFRH325512[23]
Afatinib EGFRwt0.5[18]
EGFR L858R0.4[18]
EGFR L858R/T790M10[18]
HER214[18]
HER41[18]
EGFRBxPC311[38]
EGFRPC-90.8[23]
EGFRH32550.3[23]
EGFRPC-9-GR350[21]
EGFRH197538.4[21]
Dacomitinib EGFR (exon 19 del)NSCLC cell lines~4-12 times lower than Gefitinib[27]

Table 2: Pharmacokinetic Properties of Selected Quinazoline Kinase Inhibitors

CompoundBioavailability (%)Tmax (hours)Half-life (hours)Protein Binding (%)Primary MetabolismPrimary ExcretionReference(s)
Erlotinib ~60 (fasting), ~100 (with food)436.2~93CYP3A4, CYP1A2, CYP1A1Feces (83%), Urine (8%)[17][37][39][40][41]
Vandetanib Well absorbed4 - 1019 days~90CYP3A4, FMO1, FMO3Feces (44%), Urine (25%)[33][42]

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of the quinazoline scaffold and its derivatives.

Protocol 1: Niementowski Quinazolinone Synthesis (General Procedure)

The Niementowski synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones.

Reaction: Condensation of an anthranilic acid with an amide.

Procedure:

  • A mixture of an appropriately substituted anthranilic acid (1 equivalent) and an excess of the desired amide (e.g., formamide for an unsubstituted 2-position) is heated to 130-150 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., water or ethanol).

  • The solid product is collected by filtration, washed with the solvent, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of Dacomitinib

The following is a simplified representation of a synthetic route to dacomitinib.[28][29][30][32]

Step 1: Cyclization 2-Amino-4-fluorobenzoic acid is reacted with formamide at elevated temperatures (e.g., 130-180 °C) to yield 7-fluoro-4-quinazolinone.[32]

Step 2: Nitration The 7-fluoro-4-quinazolinone is nitrated using a mixture of sulfuric acid and nitric acid at elevated temperatures (e.g., 50-110 °C) to introduce a nitro group at the 6-position, yielding 7-fluoro-6-nitro-4(3H)-quinazolinone.[32]

Step 3: Chlorination The 6-nitro-7-fluoro-4(3H)-quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to give 4-chloro-6-nitro-7-fluoroquinazoline.

Step 4: Nucleophilic Aromatic Substitution The 4-chloro-6-nitro-7-fluoroquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol) at elevated temperatures to yield N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Step 5: Reduction of the Nitro Group The nitro group of the resulting compound is reduced to an amino group using standard reduction conditions (e.g., iron powder in the presence of an acid or catalytic hydrogenation) to give N⁴-(3-chloro-4-fluorophenyl)-7-fluoroquinazoline-4,6-diamine.

Step 6: Acylation The 6-amino group is acylated with (E)-4-(piperidin-1-yl)but-2-enoyl chloride in the presence of a base to afford dacomitinib.

Protocol 3: Synthesis of Afatinib

The synthesis of afatinib involves several key steps, including the construction of the quinazoline core and the introduction of the side chains.[13][43][44][45][46]

Step 1: Formation of the Quinazolinone Core 2-Amino-4-chlorobenzoic acid is reacted with formamidine acetate to form 7-chloro-4(3H)-quinazolinone.[13]

Step 2: Nitration The quinazolinone is nitrated to introduce a nitro group at the 6-position, yielding 7-chloro-6-nitro-4(3H)-quinazolinone.[13]

Step 3: Chlorination The quinazolinone is converted to the corresponding 4-chloroquinazoline, 4,7-dichloro-6-nitroquinazoline, using a chlorinating agent like phosphorus oxychloride.[13]

Step 4: Nucleophilic Aromatic Substitution with the Aniline Moiety The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline to yield N-(3-chloro-4-fluorophenyl)-7-chloro-6-nitroquinazolin-4-amine.

Step 5: Introduction of the Tetrahydrofuran Side Chain The 7-chloro group is displaced by (S)-tetrahydrofuran-3-ol in the presence of a base to give N-(3-chloro-4-fluorophenyl)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amine.

Step 6: Reduction of the Nitro Group The nitro group is reduced to an amine to yield N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine.[45]

Step 7: Amidation The 6-amino group is acylated with (E)-4-(dimethylamino)but-2-enoyl chloride to afford afatinib.[45]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of many modern quinazoline-based drugs stems from their ability to inhibit key signaling pathways that are aberrantly activated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Gefitinib / Erlotinib (Reversible) Quinazoline_Inhibitor->Dimerization Inhibits Irreversible_Inhibitor Afatinib / Dacomitinib (Irreversible) Irreversible_Inhibitor->Dimerization Inhibits (Covalent Bond)

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

HER2_Signaling_Pathway HER2 HER2 Heterodimerization Heterodimerization & Transphosphorylation HER2->Heterodimerization HER_Partner EGFR / HER3 HER_Partner->Heterodimerization PI3K PI3K Heterodimerization->PI3K Activates RAS_MAPK RAS/MAPK Pathway Heterodimerization->RAS_MAPK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAS_MAPK->Proliferation Lapatinib Lapatinib Lapatinib->Heterodimerization Inhibits Afatinib_Dacomitinib Afatinib / Dacomitinib Afatinib_Dacomitinib->Heterodimerization Inhibits

Caption: HER2 Signaling Pathway and Inhibition by Quinazolines.

Quinazoline_Discovery_Workflow Start Start: Identify Biological Target Library_Design Library Design: Vary Substituents on Quinazoline Core Start->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library_Design Iterative Refinement Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis ADMET In Vitro/In Vivo ADMET Studies Lead_Optimization->ADMET Preclinical Preclinical Development ADMET->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

References

The Quinazoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective therapeutic agents. This guide delves into the profound biological significance of the quinazoline core, with a particular focus on its pivotal role in oncology as a potent inhibitor of key signaling pathways that drive cancer progression.

Mechanism of Action: Targeting Key Kinases in Cancer Signaling

The primary mechanism through which many quinazoline-based drugs exert their therapeutic effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Quinazoline derivatives have been successfully designed to target the ATP-binding pocket of several key oncogenic kinases, acting as competitive inhibitors and effectively shutting down their downstream signaling cascades.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of intracellular events promoting cell proliferation, survival, and metastasis.[1] Mutations and overexpression of EGFR are common in various cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[2][3]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to bind to the ATP-binding site within the kinase domain of EGFR.[4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][5] The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP Binding VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR2 Inhibits ATP Binding Ras_Raf_MEK_ERK->Proliferation Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of quinazoline compound in DMSO. start->step1 step2 Add compound, recombinant kinase enzyme, and substrate to a microplate. step1->step2 step3 Incubate to allow for compound-enzyme binding. step2->step3 step4 Initiate kinase reaction by adding ATP. step3->step4 step5 Incubate to allow for phosphorylation. step4->step5 step6 Add a reagent to stop the reaction and measure the remaining ATP via a luciferase-based reaction. step5->step6 step7 Measure luminescence, which is inversely proportional to kinase activity. step6->step7 end Calculate IC50 Value step7->end MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and allow them to adhere overnight. start->step1 step2 Treat cells with serial dilutions of the quinazoline compound. step1->step2 step3 Incubate for a specified period (e.g., 72 hours). step2->step3 step4 Add MTT reagent to each well. step3->step4 step5 Incubate to allow for the conversion of MTT to formazan crystals by viable cells. step4->step5 step6 Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). step5->step6 step7 Measure the absorbance at a specific wavelength (e.g., 570 nm). step6->step7 end Calculate IC50 Value step7->end Xenograft_Workflow start Start step1 Implant human cancer cells subcutaneously into immunocompromised mice. start->step1 step2 Allow tumors to grow to a palpable size (e.g., 100-200 mm³). step1->step2 step3 Randomize mice into treatment and control groups. step2->step3 step4 Administer the quinazoline compound or vehicle to the respective groups (e.g., daily oral gavage). step3->step4 step5 Measure tumor volume and body weight regularly (e.g., twice weekly). step4->step5 step6 Continue treatment for a predetermined period or until tumors reach a specific size. step5->step6 step7 At the end of the study, euthanize the mice and excise the tumors for further analysis. step6->step7 end Analyze Tumor Growth Inhibition step7->end

References

The Versatile Building Block: A Technical Guide to 4-Chloroquinazolin-6-yl Acetate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the design of potent and selective kinase inhibitors, forming the core of numerous approved anti-cancer drugs. This technical guide focuses on a key intermediate, 4-Chloroquinazolin-6-yl acetate , and its strategic application in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document provides a comprehensive overview of its synthesis, its derivatization into bioactive molecules, and the experimental protocols for biological evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific principles and practical applications of this versatile building block in drug discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase ATP-binding site.[1] This interaction is crucial for the development of potent and selective ATP-competitive kinase inhibitors.

The 4-anilinoquinazoline core is a prominent feature in several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib, which primarily target EGFR.[1] The substitution pattern on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The C6 position of the quinazoline core is a key site for modification to enhance inhibitor potency and introduce additional interactions with the receptor. The acetate group at this position in this compound offers a versatile handle for further functionalization or for facile deprotection to the corresponding phenol, which can then be elaborated into a variety of side chains.

Synthesis of the Building Block: this compound

The synthesis of this compound is a crucial first step in the development of kinase inhibitors from this scaffold. A common synthetic route starts from 6-hydroxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-hydroxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • A mixture of 6-hydroxyquinazolin-4(3H)-one (1 equivalent) and thionyl chloride (excess, e.g., 7-8 equivalents) is prepared in an anhydrous reaction vessel.

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF) is added to the mixture.

  • The reaction mixture is stirred and heated at 70°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is typically used in the next step without further purification.[2]

Application in Kinase Inhibitor Synthesis

The 4-chloro group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it an ideal precursor for the synthesis of 4-anilinoquinazoline derivatives. The acetate group at the C6 position can be carried through subsequent synthetic steps or can be hydrolyzed to the corresponding phenol for further derivatization.

Synthesis of a Macrocyclic EGFR Inhibitor

A notable application of this compound is in the synthesis of macrocyclic EGFR inhibitors. These inhibitors are designed to enhance selectivity for mutant forms of EGFR over the wild-type, potentially reducing side effects.[2]

Experimental Workflow: Synthesis of a Macrocyclic EGFR Inhibitor

G cluster_0 Synthesis of the Building Block cluster_1 Assembly of the Macrocycle Precursor cluster_2 Macrocyclization start 6-hydroxyquinazolin-4(3H)-one step1 Chlorination with SOCl2, cat. DMF start->step1 product1 This compound step1->product1 product1_ref This compound step2 SNAr with substituted aniline product1_ref->step2 intermediate1 4-Anilinoquinazoline intermediate step2->intermediate1 step3 Deprotection of acetate intermediate1->step3 intermediate2 6-Hydroxy-4-anilinoquinazoline step3->intermediate2 step4 Alkylation of phenol and amine intermediate2->step4 product2 Linear macrocycle precursor step4->product2 product2_ref Linear macrocycle precursor step5 Intramolecular cyclization product2_ref->step5 final_product Macrocyclic EGFR Inhibitor step5->final_product

A generalized workflow for the synthesis of macrocyclic EGFR inhibitors.

Biological Evaluation of Kinase Inhibitors

The synthesized quinazoline derivatives are evaluated for their inhibitory activity against target kinases and their anti-proliferative effects in cancer cell lines.

In Vitro Kinase Inhibition Assays

These assays determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds (diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Solid white 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in the assay buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add the master mix to each well.

    • Initiate the reaction by adding the diluted kinase enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][4]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays measure the effect of the compounds on cell proliferation, viability, or the phosphorylation of downstream signaling proteins.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation: Inhibitory Activities of Quinazoline-based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative quinazoline-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference
Macrocyclic Inhibitor 3f EGFR Del19119[5]
EGFR WT>10,000[5]
Compound 7i EGFR11.66[6]
Compound 11d VEGFR-25,490[7]
Compound 6m EGFR3.2[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
Compound 7i A5490.85[6]
HT-291.23[6]
MCF-72.54[6]
Compound 11d HepG-210.3[7]
Compound 6m HepG28.3[8]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation, survival, and migration.[9][10]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the point of inhibition.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels. Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[7]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis/ Cell Survival MAPK->Angiogenesis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Promotes Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic importance lies in the reactive 4-chloro position, which allows for the straightforward introduction of various aniline moieties, and the C6-acetate group, which provides a handle for further synthetic elaboration. This guide has provided a comprehensive overview of the synthesis of this key intermediate, its application in the construction of potent kinase inhibitors, and the essential experimental protocols for their biological evaluation. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Spectroscopic and Synthetic Profile of 4-Chloroquinazolin-6-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 4-Chloroquinazolin-6-yl acetate, a key intermediate in the development of targeted cancer therapies. Due to the limited public availability of complete experimental spectroscopic data, this document focuses on reported ¹H NMR data, detailed synthetic protocols, and the compound's role in inhibiting critical signaling pathways.

Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, ¹H NMR data has been reported in various patents. The data confirms the structural integrity of the synthesized compound.

Table 1: ¹H NMR Spectral Data of this compound

Proton Assignment Multiplicity Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Solvent
H-2Singlet (s)9.10-CDCl₃
H-5Singlet (s)8.19-CDCl₃
H-7Doublet (d)8.03Not ReportedCDCl₃
H-8Doublet of Doublets (dd)7.95Not ReportedCDCl₃
-COCH₃Singlet (s)2.38-CDCl₃

Note: Data sourced from patent literature. Variations in reported chemical shifts may occur due to differences in experimental conditions.

¹³C NMR, IR, and Mass Spectrometry Data: As of the latest literature review, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not publicly available. Researchers requiring this data would need to perform experimental characterization.

Experimental Protocols

The following sections detail the synthetic preparation of this compound and a general protocol for acquiring NMR data.

Synthesis of this compound

This protocol is based on methods described in patent literature for the synthesis of quinazoline derivatives.

Reaction Scheme:

G Synthesis of this compound cluster_0 start 6-Hydroxyquinazolin-4(3H)-one mid1 4-Hydroxyquinazolin-6-yl acetate start->mid1 Acetic Anhydride, Pyridine, 100°C end This compound mid1->end Thionyl Chloride (SOCl₂), DMF (cat.), 90°C

Caption: Synthetic route to this compound.

Step 1: Acetylation of 6-Hydroxyquinazolin-4(3H)-one

  • To a solution of 6-hydroxy-4-quinazolone in acetic anhydride, add a catalytic amount of pyridine.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the solution to room temperature and add ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield 4-hydroxyquinazolin-6-yl acetate.

Step 2: Chlorination of 4-Hydroxyquinazolin-6-yl Acetate

  • To a solution of 4-hydroxyquinazolin-6-yl acetate in thionyl chloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to 90°C for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Azeotrope the residue with toluene to provide the final product, this compound, as an off-white solid.

NMR Data Acquisition Protocol

This is a general procedure for obtaining high-resolution ¹H NMR spectra of quinazoline derivatives.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the multiplicities and coupling constants.

Role in Drug Discovery: Targeting the EGFR Signaling Pathway

This compound serves as a crucial building block in the synthesis of 4-anilinoquinazoline derivatives, a class of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By inhibiting EGFR, these compounds can effectively block downstream signaling and impede tumor growth.

EGFR_Pathway EGFR EGFR Extracellular Transmembrane Intracellular (Tyrosine Kinase Domain) Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Inhibitor Quinazoline Inhibitor (derived from This compound) Inhibitor->Dimerization Inhibits ATP Binding Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinazolin-6-yl acetate is a pivotal intermediate in the synthesis of targeted cancer therapeutics, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data for researchers and professionals involved in medicinal chemistry and drug development. This document details its chemical identity, physical characteristics, and provides a foundational experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a quinazoline core. The structure is characterized by a chlorine atom at the 4-position and an acetate group at the 6-position, which are key functionalities for its subsequent use in multi-step organic syntheses.[2]

Table 1: Chemical Identifiers and Descriptors

IdentifierValue
IUPAC Name (4-chloroquinazolin-6-yl) acetate
CAS Number 179246-11-8[3]
Molecular Formula C₁₀H₇ClN₂O₂[2]
Molecular Weight 222.63 g/mol [2]
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl
InChI Key LSBGXLOBLBWVEN-UHFFFAOYSA-N[3]

Physicochemical Properties

Table 2: Summary of Physicochemical Data

PropertyValueSource
Physical Form Solid[2]
Purity ≥98%[3]
Melting Point Not explicitly reported.-
Boiling Point Not explicitly reported.-
Solubility Soluble in common organic solvents used in synthesis (e.g., dichloromethane, isopropanol). Specific quantitative data is not available.Inferred from synthetic procedures[4]
LogP (Predicted) 2.20850[5]
Polar Surface Area (PSA) 52.08 Ų[5]
Storage Conditions 2-8°C, under inert gas[2]

Role in Kinase Inhibitor Synthesis

This compound serves as a crucial building block in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.[6] The quinazoline scaffold is a well-established pharmacophore that targets the ATP-binding site of various kinases, playing a significant role in oncology and inflammatory disease drug discovery.[2]

The primary utility of this intermediate is in the synthesis of Gefitinib, an EGFR inhibitor. The 4-chloro substituent acts as a leaving group for nucleophilic aromatic substitution with an appropriate aniline derivative, while the 6-acetoxy group serves as a protected hydroxyl group that can be deprotected in a subsequent step to allow for further functionalization.[1]

G General Role of this compound in Gefitinib Synthesis A 6,7-dimethoxy quinazoline-4-one B 6-hydroxy derivative A->B Selective demethylation C This compound (Intermediate) B->C Acetylation & Chlorination D Condensation with 3-chloro-4-fluoroaniline C->D Nucleophilic Aromatic Substitution E Hydrolysis of acetate D->E Deprotection F Etherification E->F G Gefitinib F->G

Synthetic pathway to Gefitinib highlighting the intermediate.

Experimental Protocols

The following section outlines a general, multi-step experimental protocol for the synthesis of this compound, as inferred from the patented synthesis of Gefitinib.[1][4]

Step 1: Selective Demethylation of 6,7-Dimethoxyquinazolin-4-one

This initial step involves the selective removal of the methyl group at the 6-position of the quinazoline ring.

  • Materials: 6,7-dimethoxyquinazolin-4-one, L-methionine, methanesulfonic acid.

  • Procedure: A mixture of 6,7-dimethoxyquinazolin-4-one and L-methionine is heated in methanesulfonic acid. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up to isolate the 6-hydroxy-7-methoxyquinazolin-4-one.

Step 2: Acetylation of the 6-Hydroxy Group

The exposed hydroxyl group is then protected by acetylation.

  • Materials: 6-hydroxy-7-methoxyquinazolin-4-one, acetic anhydride, pyridine (or other suitable base).

  • Procedure: The 6-hydroxy derivative is treated with acetic anhydride in the presence of a base. The reaction yields 6-acetoxy-7-methoxyquinazolin-4-one.

Step 3: Chlorination of the 4-Position

The final step to yield the target intermediate involves the chlorination of the 4-position of the quinazoline ring.

  • Materials: 6-acetoxy-7-methoxyquinazolin-4-one, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), catalytic N,N-dimethylformamide (DMF).

  • Procedure: The acetylated quinazolinone is heated under reflux with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often with a catalytic amount of DMF.[7] After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The resulting solid precipitate, this compound, is collected by filtration, washed, and dried.

G Experimental Workflow for Synthesis cluster_0 Step 1: Demethylation cluster_1 Step 2: Acetylation cluster_2 Step 3: Chlorination A Mix 6,7-dimethoxyquinazolin-4-one, L-methionine, and methanesulfonic acid B Heat and Monitor Reaction A->B C Work-up and Isolate 6-hydroxy derivative B->C D Treat 6-hydroxy derivative with Acetic Anhydride and Base C->D E Isolate 6-acetoxy derivative D->E F Reflux 6-acetoxy derivative with Thionyl Chloride and DMF E->F G Remove excess SOCl₂ F->G H Quench, Neutralize, and Filter G->H I Wash and Dry Product H->I

References

An In-depth Technical Guide on 4-Chloroquinazolin-6-yl Acetate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology. Within this chemical class, derivatives and analogues of 4-Chloroquinazolin-6-yl acetate represent a critical area of exploration. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a key chemical intermediate used in the synthesis of a wide array of pharmacologically active molecules.[1] Its quinazoline core is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[2][3] The chloro group at the 4-position serves as a versatile synthetic handle for the introduction of various nucleophiles, most notably anilines, to generate 4-anilinoquinazoline derivatives. These derivatives have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial targets in cancer therapy.[4][5]

The acetate group at the 6-position offers another point of strategic modification. It can be retained in the final compound, hydrolyzed to a hydroxyl group for further functionalization, or replaced with other substituents to modulate the compound's physicochemical properties and biological activity. This guide will delve into the synthesis of various derivatives and analogues starting from this compound, present their biological activities in a structured format, and provide detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound Derivatives

The primary synthetic utility of this compound lies in the reactivity of the C4-chloro group towards nucleophilic aromatic substitution. This allows for the introduction of a diverse range of substituents, with anilines being the most common, to afford 4-anilinoquinazoline derivatives.

General Synthesis of 4-Anilinoquinazolin-6-yl Acetate Derivatives

The most prevalent synthetic route involves the N-arylation of this compound with a variety of substituted anilines. This reaction is typically carried out in a suitable solvent, such as isopropanol or a mixture of THF and water, and can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6]

A general workflow for this synthesis is depicted below:

G start This compound reaction N-Arylation (e.g., Reflux in IPA or Microwave in THF/H2O) start->reaction aniline Substituted Aniline aniline->reaction product 4-Anilinoquinazolin-6-yl acetate Derivative reaction->product

Figure 1: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Synthesis of 6-Hydroxy-4-anilinoquinazoline Derivatives

The 6-acetoxy group can be readily hydrolyzed to a 6-hydroxy group, which can then serve as a point for further derivatization, such as etherification. This hydrolysis is typically achieved under basic conditions.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have been primarily investigated as inhibitors of protein kinases, with a strong focus on EGFR and, to a lesser extent, VEGFR. The biological activity of these compounds is highly dependent on the nature of the substituents at the 4- and 6-positions of the quinazoline core.

Inhibition of EGFR and VEGFR Kinases

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The anilino group typically occupies the ATP-binding pocket of the kinase domain. The substituents on the aniline ring play a crucial role in determining the potency and selectivity of the inhibitor. Small, lipophilic groups at the 3-position of the aniline ring are often favored for potent EGFR inhibition.[2]

The substituent at the 6-position of the quinazoline ring also significantly influences activity. Electron-donating groups at this position are generally preferred.[2] The 6-hydroxy group, obtained from the hydrolysis of the 6-acetoxy group, can be further modified to introduce side chains that can interact with the solvent-exposed region of the kinase, potentially enhancing potency and modulating pharmacokinetic properties.[4]

Some 4-anilinoquinazoline derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, which is a promising strategy for cancer treatment by simultaneously targeting tumor cell proliferation and angiogenesis.[7][8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

Compound ID4-Anilino Substituent6-Position SubstituentTarget KinaseIC50 (nM)Reference
1 3-Chloro-4-fluoroanilineAcetoxyEGFRData not available-
2 3-EthynylanilineMethoxyEGFR5[5]
3 3-Chloro-4-fluoroanilineMethoxyEGFR11[5]
4 3-BromoanilineMethoxyVEGFR-2160[7]
5 3-IodophenylaminoMethoxyA431 cell line3000[9]
6 3-(Trifluoromethyl)phenylaminoMethoxyA431 cell line3500[9]

Table 2: In Vitro Anti-proliferative Activity of Selected 4-Anilinoquinazoline Derivatives

Compound ID4-Anilino Substituent6-Position SubstituentCell LineIC50 (µM)Reference
7 3-BromoanilineMethoxyA4311.78[7]
8 3-EthynylanilineMethoxyA4318.31 (Erlotinib)[7]
9 3-Chloro-4-fluoroanilineMethoxyA43110.62 (Vandetanib)[7]
10 3-IodophenylaminoMethoxyA4313.0[9]
11 3-(Trifluoromethyl)phenylaminoMethoxyA4313.5[9]

Signaling Pathways

The primary mechanism of action for the anticancer activity of 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinase signaling pathways, predominantly the EGFR and VEGFR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and migration.[8] 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its activation, thereby inhibiting these downstream signaling events.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits

Figure 2: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of angiogenesis, the formation of new blood vessels.[4] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately promoting tumor angiogenesis. Dual EGFR/VEGFR inhibitors can block this process, cutting off the tumor's blood supply.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->VEGFR Inhibits

Figure 3: VEGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 4-Anilinoquinazolin-6-yl Acetate Derivatives (Microwave-Assisted)

Materials:

  • This compound

  • Substituted aniline (1.05 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine this compound (1.0 equivalent) and the substituted aniline (1.05 equivalents).

  • Add a 1:1 mixture of THF and water (e.g., 6 mL per mmol of the chloroquinazoline).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilinoquinazolin-6-yl acetate derivative.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).[6]

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a compound required to inhibit 50% of the target kinase's activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Multi-well plates (e.g., 96-well or 384-well)

  • Phosphorimager or scintillation counter (for radiometric assays)

Procedure:

  • Prepare a reaction mixture in each well containing the kinase, its substrate, and the reaction buffer.

  • Add the test compound across a range of concentrations (serial dilutions). Include a DMSO-only well as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Measure the kinase activity by quantifying the amount of phosphorylated substrate. For radiometric assays, this is done using a phosphorimager or scintillation counter.

  • Plot the kinase activity versus the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the concentration of a compound that reduces cell viability or proliferation by 50%.

Materials:

  • Cancer cell line (e.g., A431, HCT116)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only well as a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of quinazoline-based kinase inhibitors. The strategic manipulation of the 4-chloro and 6-acetoxy positions allows for the fine-tuning of biological activity and pharmacokinetic properties. The 4-anilinoquinazoline derivatives, in particular, have demonstrated significant potential as potent inhibitors of EGFR and VEGFR, key targets in oncology. This technical guide provides a solid foundation for researchers to design and synthesize novel analogues, understand their mechanism of action through the lens of key signaling pathways, and evaluate their therapeutic potential using established experimental protocols. Further exploration of the structure-activity relationships, especially concerning the 6-position, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis protocol for "4-Chloroquinazolin-6-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The acetate group at the 6-position can serve as a protecting group or be hydrolyzed to reveal a hydroxyl group for further modification. This document outlines a detailed three-step protocol for the synthesis of this compound, starting from 2-amino-5-hydroxybenzoic acid.

Chemical Profile

PropertyValue
IUPAC Name (4-chloroquinazolin-6-yl) acetate
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
CAS Number 179246-11-8
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, and ethyl acetate.
Storage Store at 2-8°C under an inert atmosphere.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Chlorination A 2-Amino-5-hydroxybenzoic acid B 6-Hydroxyquinazolin-4(3H)-one A->B Formamidine acetate, 2-Methoxyethanol, Reflux C 6-Acetoxyquinazolin-4(3H)-one B->C Acetic anhydride, Pyridine, 0°C to rt D This compound C->D Thionyl chloride (SOCl₂), DMF (cat.), Reflux

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-hydroxybenzoic acid with formamidine acetate to form the quinazolinone core.

  • Materials:

    • 2-Amino-5-hydroxybenzoic acid (1.0 eq)

    • Formamidine acetate (1.5 eq)

    • 2-Methoxyethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid and formamidine acetate.

    • Add 2-methoxyethanol to the flask (approximately 10 mL per gram of the benzoic acid derivative).

    • Heat the reaction mixture to reflux (approximately 125°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold 2-methoxyethanol and then with diethyl ether.

    • Dry the product under vacuum to obtain 6-hydroxyquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 6-Acetoxyquinazolin-4(3H)-one

This step involves the acetylation of the hydroxyl group of 6-hydroxyquinazolin-4(3H)-one using acetic anhydride.

  • Materials:

    • 6-Hydroxyquinazolin-4(3H)-one (1.0 eq)

    • Pyridine

    • Acetic anhydride (1.2 eq)

  • Procedure:

    • Suspend 6-hydroxyquinazolin-4(3H)-one in pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acetic anhydride dropwise to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (dichloromethane:methanol, 9:1).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 6-acetoxyquinazolin-4(3H)-one.

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-position of the quinazolinone ring using thionyl chloride.[1]

  • Materials:

    • 6-Acetoxyquinazolin-4(3H)-one (1.0 eq)

    • Thionyl chloride (SOCl₂) (10 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 6-acetoxyquinazolin-4(3H)-one.

    • Carefully add thionyl chloride to the flask, followed by a catalytic amount of DMF (e.g., 2-3 drops).

    • Heat the mixture to reflux (approximately 79°C) and maintain for 3-4 hours.[1] The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.[1]

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Data Summary

StepStarting MaterialProductReagentsSolventTypical Yield (%)
1 2-Amino-5-hydroxybenzoic acid6-Hydroxyquinazolin-4(3H)-oneFormamidine acetate2-Methoxyethanol75-85
2 6-Hydroxyquinazolin-4(3H)-one6-Acetoxyquinazolin-4(3H)-oneAcetic anhydride, PyridinePyridine80-90
3 6-Acetoxyquinazolin-4(3H)-oneThis compoundThionyl chloride, DMFThionyl chloride85-95

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care and under an inert atmosphere.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

  • Properly quench and dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloroquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-chloroquinazolin-6-yl acetate, a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-substituted quinazoline derivatives have garnered significant attention as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2] The substitution pattern on the quinazoline ring is crucial for biological activity.

The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups, most notably anilines and other amines. The 6-acetoxy group can modulate the electronic properties of the quinazoline ring and may serve as a synthetic handle for further derivatization.

This document outlines the synthetic utility of this compound in preparing 4-anilinoquinazoline derivatives, which are of significant interest in the development of targeted cancer therapies.

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazolines

4-Anilinoquinazoline derivatives are well-known inhibitors of the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]

In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents ATP from accessing the active site, thereby inhibiting autophosphorylation and blocking the entire downstream signaling cascade.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive) Experimental_Workflow Start Start: This compound + Substituted Aniline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Heating Conventional Heating (e.g., reflux in isopropanol) Reaction->Heating Microwave Microwave Irradiation (e.g., 120-150°C) Reaction->Microwave Workup Work-up: - Cooling - Precipitation/Extraction Heating->Workup Microwave->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification End End: 4-(Arylamino)quinazolin-6-yl acetate Purification->End

References

Application Notes and Protocols: Deprotection of the Acetate Group in 4-Chloroquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably tyrosine kinase inhibitors such as Gefitinib. The deprotection of the acetate group to yield 4-chloroquinazolin-6-ol is a critical step in these synthetic routes. This document provides detailed protocols for the effective removal of the acetyl protecting group, along with a comparison of different methodologies. The selection of a specific deprotection method often depends on the overall synthetic strategy, the presence of other functional groups, and desired reaction conditions (e.g., pH, temperature).

Overview of Deprotection Strategies

The hydrolysis of the ester linkage in this compound can be achieved under basic, acidic, or neutral conditions. Basic hydrolysis is the most common and generally efficient method for deprotecting phenolic acetates. Acid-catalyzed hydrolysis is also a viable option, although it may be less favorable if acid-sensitive functional groups are present in the molecule. Milder, neutral conditions can be employed for substrates that are sensitive to both strong acids and bases.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes various reaction conditions for the deprotection of aryl acetates, which are applicable to this compound. Please note that the yields are representative for aryl acetates and may vary for the specific substrate.

Method Reagents and Solvents Temperature (°C) Reaction Time Typical Yield (%) Notes
1. Basic Hydrolysis (Sodium Hydroxide) Sodium Hydroxide, Methanol/WaterRoom Temperature0.5 - 2 hours> 90A robust and rapid method. The concentration of NaOH can be catalytic.[1]
2. Basic Hydrolysis (Potassium Carbonate) Potassium Carbonate, Methanol/WaterRoom Temperature1 - 4 hours> 90A milder base compared to NaOH, suitable for more sensitive substrates.
3. Basic Hydrolysis (Sodium Methoxide) Sodium Methoxide, Methanol0 to Room Temperature0.5 - 1 hour> 95Known as the Zemplén deacetylation, this is a very efficient method.[2]
4. Neutral Hydrolysis (Ammonium Acetate) Ammonium Acetate, Aqueous MethanolRoom Temperature6 - 12 hours85 - 95A mild and selective method for deprotection of aromatic acetates in the presence of other sensitive functional groups.[3]
5. Acidic Hydrolysis (Hydrochloric Acid) Hydrochloric Acid, Methanol/Water50 - 702 - 6 hours80 - 90Effective but may not be suitable for acid-labile substrates.

Experimental Protocols

Protocol 1: Deprotection using Sodium Hydroxide in Methanol

This protocol describes a standard and efficient base-catalyzed deprotection of the acetate group.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add a 1M aqueous solution of sodium hydroxide (1.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, neutralize the reaction mixture to pH ~7 by the dropwise addition of 1M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazolin-6-ol.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Ammonium Acetate in Aqueous Methanol

This protocol offers a milder, neutral condition for the deprotection, which is beneficial for sensitive substrates.[3]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of methanol and water (10 mL per gram of substrate), add ammonium acetate (3.0 eq).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. This reaction is generally slower than base-catalyzed methods and may take 6 to 12 hours to complete.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinazolin-6-ol.

  • Purify the product as needed by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the deprotection of this compound.

Deprotection_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Reactant This compound Reagents Base (e.g., NaOH) or Neutral Salt (e.g., NH4OAc) + Solvent (e.g., MeOH/H2O) Product 4-Chloroquinazolin-6-ol Reagents->Product

Caption: Chemical transformation of this compound to 4-chloroquinazolin-6-ol.

Experimental_Workflow Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., NaOH solution) Dissolve->AddReagent React Stir at Room Temperature (Monitor by TLC) AddReagent->React Neutralize Neutralize Reaction Mixture React->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Recrystallization or Chromatography) Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols for the Functionalization of 4-Chloroquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the quinazoline ring of 4-Chloroquinazolin-6-yl acetate, a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. This document outlines detailed protocols for common and effective synthetic transformations at both the C4-chloro and C6-acetate positions, enabling the generation of diverse chemical libraries for drug discovery and development.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, most notably in a class of tyrosine kinase inhibitors (TKIs) that target signaling pathways implicated in cancer cell proliferation and survival. This compound serves as a versatile building block for the synthesis of these targeted agents. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The C6-acetate group provides a handle for further functionalization, often through deprotection to the corresponding phenol, followed by alkylation or other modifications.

This document details protocols for three primary types of functionalization:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: Displacement of the C4-chloro group with amine nucleophiles to generate 4-anilinoquinazoline derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position: Formation of carbon-carbon bonds via Suzuki-Miyaura and Sonogashira couplings.

  • Functionalization of the C6-Acetate Group: Hydrolysis of the acetate to a hydroxyl group, a key step for introducing diversity at this position, often seen in the synthesis of inhibitors like Gefitinib.

Signaling Pathways of Interest

Quinazoline-based inhibitors derived from this compound are frequently designed to target key nodes in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway Inhibition by Quinazolines.

SNAr_Workflow Start Start: This compound & Amine Reaction Reaction: Solvent (e.g., Isopropanol) Reflux Start->Reaction Workup Work-up: Cooling, Filtration, Washing Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification End End: 4-Anilinoquinazolin-6-yl acetate derivative Purification->End CrossCoupling_Workflow Start Start: This compound, Boronic Acid/Alkyne Reaction_Setup Reaction Setup: Pd Catalyst, Ligand, Base, Solvent Start->Reaction_Setup Reaction Reaction: Inert Atmosphere, Heating Reaction_Setup->Reaction Workup Work-up: Quenching, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification End End: 4-Aryl/Alkynyl-quinazolin- 6-yl acetate Purification->End

4-Chloroquinazolin-6-yl Acetate: A Key Precursor for Novel Anti-Cancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers in Drug Discovery and Development

Introduction:

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents. Its derivatives, particularly 4-anilinoquinazolines, have demonstrated potent inhibitory activity against various protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. 4-Chloroquinazolin-6-yl acetate serves as a versatile precursor for the synthesis of a diverse library of these targeted therapeutics. The chloro-substituent at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various aniline moieties, while the acetate group at the 6-position offers a handle for further functionalization or can be deprotected to yield a hydroxyl group, a key pharmacophoric feature in many kinase inhibitors. This document provides detailed protocols for the synthesis of 4-anilinoquinazoline derivatives from this compound and their subsequent in vitro evaluation as anti-cancer drug candidates.

I. Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline-based anti-cancer drug candidates from this compound is a multi-step process that involves the initial deprotection of the acetyl group, followed by a nucleophilic aromatic substitution reaction with a desired aniline derivative.

Step 1: Deprotection of this compound to 4-Chloro-6-hydroxyquinazoline

The initial step involves the hydrolysis of the acetate ester to unveil the hydroxyl group. This can be achieved under basic or acidic conditions.

Protocol 1: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~7.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Acidic Hydrolysis

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Follow the extraction and purification steps as described in the basic hydrolysis protocol.

Step 2: Synthesis of 4-Anilino-6-hydroxyquinazolines

The key step in generating the final drug candidates is the nucleophilic aromatic substitution of the chlorine atom at the 4-position with a substituted aniline.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed reaction vessel, combine 4-chloro-6-hydroxyquinazoline (1 equivalent), the desired substituted aniline (1.1-1.5 equivalents), and a suitable solvent such as isopropanol or n-butanol.

  • Acid Catalyst: Add a catalytic amount of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA), to the mixture.

  • Heating: Heat the reaction mixture at reflux (typically 80-120 °C) for several hours. Microwave irradiation can also be employed to accelerate the reaction.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • Purification: If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the pure 4-anilino-6-hydroxyquinazoline derivative.

II. In Vitro Evaluation of Anti-Cancer Activity

Once synthesized, the novel 4-anilinoquinazoline derivatives must be evaluated for their anti-cancer properties. This typically involves assessing their cytotoxicity against various cancer cell lines and their inhibitory activity against specific kinase targets.

Protocol 4: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).

  • Reaction Setup: In a 96-well plate, add the purified kinase enzyme (e.g., recombinant human EGFR), a specific substrate peptide, and the synthesized compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

III. Quantitative Data Summary

The following tables summarize the anti-cancer activity of representative 4-anilinoquinazoline derivatives from the literature, highlighting their potential as potent drug candidates.

Table 1: In Vitro Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives (IC50 values in µM)

Compound IDR1 (at C6)R2 (Aniline Moiety)A549 (Lung)HCT116 (Colon)MCF-7 (Breast)Reference
Gefitinib -OCH₃3-Chloro-4-fluoroaniline0.498.7>10[2]
Erlotinib -O(CH₂)₂OCH₃3-Ethynylaniline1.075.87.1[2]
Compound 1 -OH3-Chloro-4-fluoroaniline0.050.080.12[3]
Compound 2 -OH3-Ethynylaniline0.150.210.35[3]
Compound 3 -OCH₂CH₂OH3-Chloro-4-fluoroaniline0.220.310.45[3]

Note: The IC50 values are indicative and can vary based on the specific experimental conditions.

Table 2: In Vitro Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives (IC50 values in nM)

Compound IDR1 (at C6)R2 (Aniline Moiety)EGFR KinaseVEGFR-2 KinaseReference
Gefitinib -OCH₃3-Chloro-4-fluoroaniline333,700[4]
Erlotinib -O(CH₂)₂OCH₃3-Ethynylaniline2>10,000[4]
Vandetanib -Br4-Fluoro-2-methylaniline50040[5]
Compound 4 -OH3-Chloro-4-fluoroaniline10150[6]
Compound 5 -OH3-Ethynylaniline5250[6]

IV. Signaling Pathways and Experimental Workflow

Signaling Pathways

The anti-cancer effects of 4-anilinoquinazoline derivatives are primarily mediated through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

VEGFR_Signaling_Pathway Ligand VEGF VEGFR VEGFR Ligand->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->VEGFR Inhibits

Caption: VEGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

Experimental Workflow

The following diagram illustrates the overall workflow from the precursor to the evaluation of the final anti-cancer drug candidates.

Experimental_Workflow Precursor This compound Deprotection Step 1: Deprotection (Hydrolysis) Precursor->Deprotection Intermediate 4-Chloro-6-hydroxyquinazoline Deprotection->Intermediate Synthesis Step 2: Nucleophilic Aromatic Substitution Intermediate->Synthesis Library Library of 4-Anilino-6-hydroxyquinazoline Derivatives Synthesis->Library InVitro In Vitro Evaluation Library->InVitro MTT MTT Cell Viability Assay (IC50 Determination) InVitro->MTT KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR) (IC50 Determination) InVitro->KinaseAssay Lead Lead Compound Identification MTT->Lead KinaseAssay->Lead

Caption: Experimental Workflow for Drug Candidate Development.

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of 4-anilinoquinazoline derivatives with potent anti-cancer activity. The straightforward synthetic route, coupled with robust and reliable in vitro assays, provides a clear path for the discovery and development of novel kinase inhibitors. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery, facilitating the exploration of this important class of therapeutic agents.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of "4-Chloroquinazolin-6-yl Acetate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microwave-assisted synthesis of "4-Chloroquinazolin-6-yl acetate" and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as kinase inhibitors for targeted cancer therapy. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for preparing these valuable scaffolds.[1][2][3][4]

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, 4-anilinoquinazoline derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in cancer cell proliferation and angiogenesis.[5] The "this compound" scaffold serves as a crucial intermediate for the synthesis of a diverse library of these bioactive molecules. The chloro group at the 4-position is a versatile handle for nucleophilic substitution, allowing for the introduction of various functionalities, while the acetate group at the 6-position can be readily hydrolyzed to a hydroxyl group for further derivatization.

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving product yields and purity.[1][2][4] This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinazolines.

Proposed Microwave-Assisted Synthetic Route

A plausible and efficient multi-step microwave-assisted synthetic route to "this compound" is outlined below. This pathway commences with the construction of the quinazolinone core, followed by functional group manipulations.

Synthetic_Workflow A 2-Amino-5-hydroxybenzoic Acid B 6-Hydroxyquinazolin-4(3H)-one A->B Formamide, Microwave C 6-Acetoxyquinazolin-4(3H)-one B->C Acetic Anhydride, Microwave D This compound C->D Chlorinating Agent, Microwave

Caption: Proposed microwave-assisted synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-hydroxybenzoic acid with formamide under microwave irradiation to form the quinazolinone core.

Materials:

  • 2-Amino-5-hydroxybenzoic acid

  • Formamide

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-amino-5-hydroxybenzoic acid (1.0 mmol) and formamide (5 mL).

  • Add a magnetic stirrer bar to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15-20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 6-hydroxyquinazolin-4(3H)-one.

Table 1: Reaction Parameters for the Synthesis of 6-Hydroxyquinazolin-4(3H)-one

ParameterValueReference
Starting Material2-Amino-5-hydroxybenzoic acidAdapted from
ReagentFormamideAdapted from
Microwave Power100-300 W (temperature control)Adapted from[4]
Temperature150 °CAdapted from[4]
Reaction Time15-20 minAdapted from[4]
SolventFormamide (reagent and solvent)Adapted from
Typical Yield75-85%Estimated
Protocol 2: Microwave-Assisted Acetylation of 6-Hydroxyquinazolin-4(3H)-one

This protocol details the acetylation of the hydroxyl group at the 6-position of the quinazolinone ring using acetic anhydride under microwave irradiation.

Materials:

  • 6-Hydroxyquinazolin-4(3H)-one

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, suspend 6-hydroxyquinazolin-4(3H)-one (1.0 mmol) in acetic anhydride (3 mL).

  • Add a catalytic amount of pyridine (2-3 drops).

  • Add a magnetic stirrer bar and seal the vial.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 5-10 minutes.

  • After cooling, pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford 6-acetoxyquinazolin-4(3H)-one.

Table 2: Reaction Parameters for the Acetylation of 6-Hydroxyquinazolin-4(3H)-one

ParameterValueReference
Starting Material6-Hydroxyquinazolin-4(3H)-one-
ReagentAcetic anhydride, Pyridine (cat.)-
Microwave Power100-200 W (temperature control)Estimated
Temperature120 °CEstimated
Reaction Time5-10 minEstimated
SolventAcetic anhydride (reagent and solvent)-
Typical Yield80-90%Estimated
Protocol 3: Microwave-Assisted Chlorination of 6-Acetoxyquinazolin-4(3H)-one

This protocol describes the conversion of the 4-oxo group to a 4-chloro group using a suitable chlorinating agent under microwave irradiation.

Materials:

  • 6-Acetoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Trichloroisocyanuric acid (TCCA) in DMF

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure (using POCl₃):

  • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Place 6-acetoxyquinazolin-4(3H)-one (1.0 mmol) in a 10 mL microwave synthesis vial.

  • Carefully add phosphorus oxychloride (2 mL).

  • Add a magnetic stirrer bar and seal the vial.

  • Irradiate in the microwave synthesizer at 100 °C for 10-15 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 3: Reaction Parameters for the Chlorination of 6-Acetoxyquinazolin-4(3H)-one

ParameterValueReference
Starting Material6-Acetoxyquinazolin-4(3H)-one-
ReagentPOCl₃Adapted from conventional methods
Microwave Power100-200 W (temperature control)Estimated
Temperature100 °CEstimated
Reaction Time10-15 minEstimated
SolventNeat POCl₃-
Typical Yield60-75%Estimated
Protocol 4: Microwave-Assisted Synthesis of 4-Anilino-6-acetoxyquinazoline Derivatives

This protocol outlines the nucleophilic substitution of the 4-chloro group with various anilines to generate a library of derivatives.

Materials:

  • This compound

  • Substituted aniline

  • Isopropanol

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve this compound (1.0 mmol) and the desired substituted aniline (1.1 mmol) in isopropanol (5 mL).

  • Add a magnetic stirrer bar and seal the vial.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10-20 minutes.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Table 4: Reaction Parameters for the Synthesis of 4-Anilino-6-acetoxyquinazoline Derivatives

ParameterValueReference
Starting MaterialThis compoundAdapted from[1][5]
ReagentSubstituted anilineAdapted from[1][5]
Microwave Power60-100 W (temperature control)[1]
Temperature120 °CAdapted from[5]
Reaction Time10-20 min[1]
SolventIsopropanol[1]
Typical Yield60-95%[1][5]

Biological Context: Inhibition of EGFR and VEGFR-2 Signaling Pathways

Quinazoline derivatives are well-established as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. These receptors play a pivotal role in cancer progression by regulating cell proliferation, survival, and angiogenesis. The binding of ligands like EGF or VEGF to their respective receptors triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cancer cell growth and survival.

4-Anilinoquinazoline derivatives synthesized from "this compound" can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR and VEGFR-2 kinase domains. This binding prevents the autophosphorylation of the receptors, thereby blocking the downstream signaling cascades.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR-2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR Quinazoline Derivative->VEGFR-2

Caption: Inhibition of EGFR and VEGFR-2 signaling by quinazoline derivatives.

Conclusion

The microwave-assisted synthesis of "this compound" derivatives provides a rapid and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize and explore the biological activities of novel quinazoline-based kinase inhibitors. The ability to quickly generate a diverse library of these compounds will undoubtedly accelerate the drug discovery and development process in the field of oncology.

References

Application Notes and Protocols: Synthesis and Biological Relevance of 4-(Substituted anilino)quinazolin-6-yl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. Among these, the 4-anilinoquinazoline scaffold is a well-established pharmacophore, particularly for the development of potent enzyme inhibitors. This document provides detailed protocols for the synthesis of novel 4-(substituted anilino)quinazolin-6-yl acetate derivatives through the reaction of 4-chloroquinazolin-6-yl acetate with a variety of substituted anilines.

The products of this synthesis are of significant interest as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that is often dysregulated in various cancers.[1][2] The methodologies presented herein are optimized for efficiency, employing microwave-assisted synthesis to significantly reduce reaction times and improve yields compared to conventional heating methods.[3][4]

Reaction Workflow

The synthesis of 4-(substituted anilino)quinazolin-6-yl acetate derivatives is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by the substituted aniline, leading to the displacement of the chloro group.

G reagents This compound + Substituted Aniline solvent Solvent (e.g., 2-Propanol) reagents->solvent microwave Microwave Irradiation solvent->microwave workup Reaction Work-up (Cooling, Filtration) microwave->workup purification Purification (Recrystallization or Chromatography) workup->purification product 4-(Substituted anilino)quinazolin-6-yl acetate purification->product

Caption: General workflow for the microwave-assisted synthesis of 4-(substituted anilino)quinazolin-6-yl acetate derivatives.

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis

This protocol is adapted from established methods for the synthesis of 4-anilinoquinazoline derivatives.[3][4]

Materials:

  • This compound

  • Substituted anilines (e.g., aniline, 3-chloroaniline, 4-methoxyaniline)

  • 2-Propanol (anhydrous)

  • Microwave reactor vials

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 eq) and the desired substituted aniline (1.2 mmol, 1.2 eq).

  • Add anhydrous 2-propanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 60W for 20-40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product can be collected by filtration.

  • Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various substituted anilines, based on similar reported syntheses.[5]

EntrySubstituted AnilineProductReaction Time (min)Yield (%)
1Aniline(4-(phenylamino)quinazolin-6-yl) acetate2092
23-Chloroaniline(4-((3-chlorophenyl)amino)quinazolin-6-yl) acetate3088
34-Methoxyaniline(4-((4-methoxyphenyl)amino)quinazolin-6-yl) acetate2095
43-Fluoroaniline(4-((3-fluorophenyl)amino)quinazolin-6-yl) acetate4085
54-Methylaniline(4-(p-tolylamino)quinazolin-6-yl) acetate2093

Biological Context: EGFR Signaling Pathway

The synthesized 4-anilinoquinazoline derivatives are potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][7] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The 4-anilinoquinazoline derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP Hydrolysis RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Binds to kinase domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

References

Application Notes and Protocols: The Use of 4-Chloroquinazolin-6-yl acetate in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloroquinazolin-6-yl acetate as a versatile building block in the synthesis of combinatorial chemistry libraries, particularly for the discovery of potent kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1] This document outlines detailed experimental protocols for the construction of 4-anilinoquinazoline libraries and presents key data on their biological activity, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

This compound is a key intermediate for the synthesis of a diverse range of substituted quinazolines. The chloro-substituent at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functionalities, most notably anilines, to generate 4-anilinoquinazoline derivatives. These derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), such as EGFR, which are frequently implicated in cancer.[1] The acetate group at the 6-position offers a further point of diversification or can be retained for its potential to modulate pharmacokinetic properties.

The generation of combinatorial libraries from this compound allows for the rapid exploration of the chemical space around the quinazoline core, enabling the identification of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and selectivity.

Data Presentation

The following tables summarize quantitative data for representative 4-anilinoquinazoline derivatives, highlighting their inhibitory activity against EGFR and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR Kinase

Compound IDR-Group on AnilineEGFR Wild-Type IC50 (nM)EGFRT790M/L858R IC50 (nM)Reference
1 3-chloroNot ReportedNot Reported[2]
2 3-ethynyl> 10002.7[3]
3 4-methoxyNot ReportedNot Reported[3]
4 3,4-dichloroNot ReportedNot Reported[2]
5 4-(dimethylamino)Not ReportedNot Reported[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data is compiled from various sources and direct comparison should be made with caution.

Table 2: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives

Compound IDCell LineIC50 (µM)Reference
5e A549 (Non-small cell lung cancer)0.82[2]
5e HepG2 (Hepatocellular carcinoma)3.11[2]
1f HeLa (Cervical cancer)10.18[4]
1f BGC-823 (Gastric cancer)8.32[4]
2i HeLa (Cervical cancer)7.15[4]
2i BGC-823 (Gastric cancer)4.65[4]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

This section provides a generalized protocol for the synthesis of a combinatorial library of 4-anilinoquinazoline derivatives starting from this compound. This protocol is based on established N-arylation methodologies.[1]

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Library

This protocol is optimized for the rapid and efficient synthesis of a library of compounds in a parallel format.

Materials:

  • This compound

  • A diverse library of substituted anilines

  • Tetrahydrofuran (THF)/Water (H₂O) mixture (e.g., 1:1 v/v)

  • Microwave reactor vials

  • Magnetic stir bars

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, add this compound (1.0 eq.).

  • Addition of Anilines: To each vial, add a different substituted aniline (1.1 eq.) from the library.

  • Solvent Addition: Add the THF/H₂O solvent mixture to each vial to achieve a suitable concentration (e.g., 0.1 M).

  • Microwave Irradiation: Seal the vials and place them in the microwave synthesizer. Irradiate the reaction mixtures at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Reaction conditions may need to be optimized for different aniline substrates.

  • Work-up: After cooling, the reaction mixture can be diluted with ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude products can be purified by parallel flash chromatography or preparative HPLC to yield the desired 4-anilinoquinazoline derivatives.

  • Characterization: The final products should be characterized by LC-MS and ¹H NMR to confirm their identity and purity.

Expected Yields: Yields can vary depending on the aniline used, but generally range from moderate to excellent (up to 96%).[1]

Protocol 2: Deacetylation of the 6-acetoxy group (Optional)

The acetate group at the 6-position can be hydrolyzed to a hydroxyl group, which can serve as a handle for further functionalization.

Materials:

  • 6-acetoxy-4-anilinoquinazoline derivative

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the 6-acetoxy-4-anilinoquinazoline derivative in methanol.

  • Add a catalytic amount of a base such as sodium hydroxide or potassium carbonate.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the mechanism of inhibition by 4-anilinoquinazoline derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt) Dimerization->Downstream Phosphorylates Anilinoquinazoline 4-Anilinoquinazoline (Inhibitor) Anilinoquinazoline->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.

Experimental Workflow

The following diagram outlines the general workflow for the combinatorial synthesis of a 4-anilinoquinazoline library.

Combinatorial_Workflow Start This compound Reaction Parallel Synthesis (Microwave-Assisted N-Arylation) Start->Reaction Anilines Library of Substituted Anilines Anilines->Reaction Purification Parallel Purification (e.g., HPLC) Reaction->Purification Library 4-Anilinoquinazoline Library Purification->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

References

Application Notes and Protocols: 4-Chloroquinazolin-6-yl acetate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of "4-Chloroquinazolin-6-yl acetate" as a foundational fragment in drug discovery, particularly for the development of kinase inhibitors. The protocols outlined below are based on established methodologies in fragment-based drug design (FBDD) and are intended to guide researchers in the effective use of this versatile chemical scaffold.

Introduction to this compound as a Privileged Fragment

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2][3] Its derivatives are known to target a variety of protein kinases by acting as ATP-competitive inhibitors.[4] "this compound" serves as an excellent starting fragment for FBDD campaigns targeting these enzymes. The chloro- group at the 4-position provides a reactive handle for facile chemical elaboration, allowing for the systematic exploration of chemical space to improve potency and selectivity.[5][6] The acetate group at the 6-position offers an additional site for modification or can be hydrolyzed to the corresponding phenol for further derivatization.

Key Advantages in Fragment-Based Drug Design

  • Ideal Fragment Properties: "this compound" aligns well with the "Rule of Three," a set of guidelines for desirable fragment characteristics, making it an excellent candidate for initial screening libraries.[7]

  • Synthetic Tractability: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, enabling the rapid synthesis of a diverse library of analogues by reaction with various amines.[5][8] This is a crucial feature for the hit-to-lead optimization phase of a drug discovery project.

  • Proven Pharmacophore: The 4-anilinoquinazoline scaffold, readily accessible from 4-chloroquinazoline, is a key pharmacophore in many potent and selective kinase inhibitors.[9][10]

Data Presentation

Table 1: Physicochemical Properties of this compound vs. Ideal Fragment Criteria ("Rule of Three")
Property"Rule of Three" GuidelineThis compound ValueAnalysis
Molecular Weight (MW)< 300 Da222.63 g/mol Compliant. The low molecular weight provides a good starting point for subsequent optimization without exceeding typical drug-like molecular weight limits.
LogP (octanol/water)< 3~2.21 (calculated)Compliant. This indicates good solubility and balanced lipophilicity, which is favorable for binding assays and potential bioavailability.
Hydrogen Bond Donors≤ 30Compliant. The absence of hydrogen bond donors allows for the introduction of specific donor functionalities during optimization to target key interactions.
Hydrogen Bond Acceptors≤ 34Slightly exceeds the guideline, but the quinazoline nitrogen and ester carbonyls are well-known to participate in key interactions within kinase ATP-binding sites.
Rotatable Bonds≤ 32Compliant. The conformational rigidity of the fragment reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.
Table 2: Representative Biological Activity of Elaborated 4-Anilinoquinazoline Derivatives

The following table showcases the potency of more complex molecules derived from the 4-chloroquinazoline scaffold. This illustrates the potential for developing highly active compounds from this fragment. It is important to note that these values are for elaborated compounds, not the initial fragment.

Compound IDTarget/Cell LineIC50 ValueCitation
30 A431 (EGFR overexpressing)3.5 µM[11]
33 A431 (EGFR overexpressing)3.0 µM[11]
10b HCT-1162.8 µM[5]
10b T98G2.0 µM[5]
9a Various cancer cell lines25-682 nM[12]
27 VEGFR-20.016 µM[4]
45a EGFR0.13 µM[3]
45a VEGFR0.56 µM[3]

Signaling Pathways and Experimental Workflows

The quinazoline scaffold is a versatile inhibitor of several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate these pathways and a typical FBDD workflow.

Signaling Pathways Targeted by Quinazoline Derivatives

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (including this compound) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Identify Fragment Hits (mM - µM affinity) Screen->Hits Validate Orthogonal Assay Validation (e.g., ITC, TSA) Hits->Validate Structure Structural Biology (X-ray, NMR) Validate->Structure SAR Initial SAR by Catalog Structure->SAR Chem Structure-Guided Medicinal Chemistry (e.g., N-arylation at C4) SAR->Chem BioAssay Biochemical & Cellular Assays (IC50 determination) Chem->BioAssay BioAssay->Chem Lead Lead Compound (nM affinity, selective) BioAssay->Lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Chloroquinazolin-6-yl acetate, a key intermediate in pharmaceutical research and development.[1] The primary focus is on the critical chlorination step of the 6-acetoxyquinazolin-4(3H)-one precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions primarily occur during the chlorination of the 6-acetoxyquinazolin-4(3H)-one precursor. These include:

  • Hydrolysis: The 4-chloroquinazoline product is highly susceptible to hydrolysis, reverting to the starting quinazolin-4-one, particularly during aqueous workup.[2]

  • Incomplete Chlorination: Residual starting material is often observed due to insufficient chlorinating agent, low reaction temperatures, or the presence of moisture.[3]

  • Pseudodimer Formation: This can occur between phosphorylated intermediates and unreacted quinazolinone, especially if the reaction temperature is not properly controlled.[4][5]

  • Formation of Phosphorylated Intermediates: The reaction with POCl₃ proceeds through (N)- and (O)-phosphorylated intermediates. While necessary for the reaction, their accumulation without conversion to the final product can be an issue.[4][5]

Q2: My reaction is complete by TLC, but I only isolate the starting material after workup. What is happening?

A2: This is a classic sign of product hydrolysis. The 4-chloroquinazoline product is unstable in the presence of water, especially under acidic conditions which can be generated during quenching.[2][3] To mitigate this, consider quenching the reaction mixture by pouring it onto a cold basic solution like sodium bicarbonate (NaHCO₃) instead of water or ice.[3]

Q3: What is the role of temperature in the chlorination reaction with POCl₃?

A3: Temperature control is critical for a successful and clean reaction. The chlorination of quinazolones with POCl₃ occurs in two distinct stages[4][5]:

  • Phosphorylation: This initial stage occurs at lower temperatures (below 25°C) under basic conditions, forming phosphorylated intermediates.

  • Chlorination: The conversion of these intermediates to the final 4-chloroquinazoline product is achieved by heating the reaction mixture, typically in the range of 70-90°C.

Proper temperature control can help suppress the formation of pseudodimers.[4]

Q4: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)?

A4: Yes, thionyl chloride (SOCl₂) is also used for the chlorination of quinazolinones and can be an effective alternative.[2][6] The reaction is typically performed by refluxing the quinazolinone in an excess of SOCl₂, sometimes with a catalytic amount of DMF.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the starting material is completely dry, as moisture can consume the chlorinating agent.[3] Use a sufficient excess of POCl₃ or SOCl₂. Ensure the reaction is heated adequately (70-90°C for POCl₃) for a sufficient duration.
Product hydrolysis during workup.Quench the reaction mixture at a low temperature (e.g., 0°C) into a cold, basic solution like NaHCO₃.[3] Minimize contact with water.
Presence of Starting Material in the Final Product Incomplete chlorination.Increase reaction time or temperature. Ensure at least one molar equivalent of POCl₃ is used.[4]
Hydrolysis of the product.After the reaction, remove excess POCl₃ under reduced pressure before quenching.[3] Use anhydrous solvents for extraction and drying.
Formation of an Insoluble Precipitate (Pseudodimer) Reaction between phosphorylated intermediate and starting material.Maintain basic conditions throughout the addition of POCl₃ at low temperatures (<25°C) to ensure complete formation of the phosphorylated intermediate before heating.[4][5]

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This is a generalized two-stage protocol based on literature for the chlorination of quinazolones.[4][5]

  • Phosphorylation: To a dry flask containing 6-acetoxyquinazolin-4(3H)-one and an organic base (e.g., triethylamine) in an inert solvent, slowly add phosphorus oxychloride (at least 1 molar equivalent) while maintaining the temperature below 25°C.

  • Chlorination: After the addition is complete, slowly heat the reaction mixture to 70-90°C and maintain it for several hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess POCl₃ under reduced pressure.

  • Quenching: Carefully pour the cooled reaction residue onto a mixture of crushed ice and a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)

This is a generalized protocol based on literature for the chlorination of quinazolinones.[2][6]

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend 6-acetoxyquinazolin-4(3H)-one in an excess of thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool and carefully remove the excess SOCl₂ under reduced pressure.

  • Quenching: Cautiously add the residue to ice water with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis and Side Reaction Pathway

G Synthesis Pathway and Common Side Reactions SM 6-Acetoxyquinazolin-4(3H)-one PI Phosphorylated Intermediate SM->PI POCl3, Base, <25°C P This compound (Product) PI->P Heat (70-90°C) SP1 Pseudodimer PI->SP1 Reacts with SM SP2 Hydrolysis to Starting Material P->SP2 H2O (Workup)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

G Troubleshooting Decision Tree Start Reaction Issue Identified Q1 Low Yield or Incomplete Reaction? Start->Q1 Q2 Product Hydrolysis Suspected? (SM appears after workup) Q1->Q2 No Sol1 Check Reagent Stoichiometry Increase Temperature/Time Ensure Anhydrous Conditions Q1->Sol1 Yes Q3 Insoluble Precipitate Formed? Q2->Q3 No Sol2 Modify Workup: - Quench at low temp - Use NaHCO3 solution - Remove excess POCl3 first Q2->Sol2 Yes Sol3 Control Temperature during POCl3 addition (<25°C) Ensure basic conditions Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

How to improve the yield of "4-Chloroquinazolin-6-yl acetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloroquinazolin-6-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is a key intermediate in the development of kinase inhibitors for cancer treatment.[1]

Q1: My reaction to form 6-acetoxyquinazolin-4(3H)-one from 2-amino-5-hydroxybenzoic acid is giving a low yield. What are the common causes?

A1: Low yields in the formation of the quinazolinone precursor can stem from several factors:

  • Incomplete cyclization: Ensure the reaction with formamide is heated to a sufficiently high temperature (typically 150-160°C) for an adequate duration (2-4 hours) to drive the cyclocondensation to completion.

  • Suboptimal acetylation: If you are performing a two-step process (cyclization followed by acetylation), ensure the acetylation of the 6-hydroxy group is complete. Use of an excess of acetic anhydride with a suitable base or catalyst is recommended.

  • Starting material purity: Impurities in the 2-amino-5-hydroxybenzoic acid can interfere with the reaction. It is advisable to use a high-purity starting material.

Q2: The chlorination of 6-acetoxyquinazolin-4(3H)-one is not proceeding to completion, and I'm recovering my starting material. How can I improve this?

A2: Incomplete chlorination is a common issue. Here are several troubleshooting steps:

  • Choice and excess of chlorinating agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used. Using a significant excess of the chlorinating agent can help drive the reaction to completion. Some protocols suggest the addition of phosphorus pentachloride (PCl₅) along with POCl₃ to enhance reactivity.[2]

  • Reaction temperature and time: Ensure the reaction is refluxed at a temperature sufficient for the chosen solvent and chlorinating agent. For SOCl₂ in DMF, a temperature of 90°C for 3 hours has been reported to give high yields.[3] For POCl₃, refluxing for 4-8 hours is typical.[2]

  • Use of a catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used with SOCl₂ to facilitate the reaction.

  • Moisture control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: During work-up of the chlorination reaction, my product seems to be reverting to the starting material. Why is this happening and how can I prevent it?

A3: 4-Chloroquinazolines are highly susceptible to hydrolysis, especially in acidic or aqueous basic conditions, which will convert the product back to the corresponding quinazolin-4-one.[2] To prevent this:

  • Careful quenching: After the reaction, excess chlorinating agent should be removed under reduced pressure. The reaction mixture should then be quenched cautiously by pouring it onto crushed ice or into a cold, saturated solution of a mild base like sodium bicarbonate.[2] Avoid using strong bases or prolonged exposure to water.

  • Rapid extraction: Once quenched, the product should be promptly extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Anhydrous work-up: If possible, consider an anhydrous work-up. After removing the excess chlorinating agent, the residue can be triturated with a non-polar solvent like hexane to precipitate the product, which is then quickly filtered and dried.

Q4: What are the common side products in this reaction and how can I minimize them?

A4: Potential side products can include:

  • Unreacted starting material: As discussed, this can be minimized by optimizing reaction conditions.

  • Hydrolysis product (6-acetoxyquinazolin-4(3H)-one): This forms during work-up and can be minimized by careful quenching and extraction procedures.

  • Products of over-chlorination: While less common on the quinazoline ring itself, harsh conditions could potentially lead to undesired chlorination on other parts of the molecule, though this is less likely for the acetate group.

  • Dimerization or polymerization: Under certain conditions, especially with POCl₃, phosphorylated intermediates can lead to the formation of pseudodimers if the reaction is not properly controlled.[2] Running the reaction under basic conditions can suppress this.

Data Presentation: Comparison of Chlorination Conditions

The following table summarizes different reported conditions for the chlorination of 6-acetoxyquinazolin-4(3H)-one to yield this compound.

Chlorinating AgentSolventTemperatureDurationYieldReference
Thionyl chloride (SOCl₂)N,N-dimethylformamide (DMF)90°C3 hours99%[3]
Trichlorophosphate (POCl₃)Toluene80°C2 hours74%[3]
Trichlorophosphate (POCl₃)Neat (no solvent)105°C2 hoursNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 6-acetoxyquinazolin-4(3H)-one (Precursor)

This protocol outlines the synthesis of the necessary precursor for the final chlorination step.

  • Step 1: Synthesis of 6-hydroxyquinazolin-4(3H)-one

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-hydroxybenzoic acid (1 equivalent) and formamide (10-20 equivalents).

    • Heat the mixture to 150-160°C and maintain this temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 6-hydroxyquinazolin-4(3H)-one.

  • Step 2: Acetylation of 6-hydroxyquinazolin-4(3H)-one

    • Suspend 6-hydroxyquinazolin-4(3H)-one (1 equivalent) in acetic anhydride (5-10 equivalents).

    • Add a catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., pyridine).

    • Heat the mixture at a moderate temperature (e.g., 80-100°C) for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove any remaining acetic acid and anhydride, and dry to yield 6-acetoxyquinazolin-4(3H)-one.

Protocol 2: High-Yield Chlorination using Thionyl Chloride

This protocol is based on a reported high-yield synthesis of this compound.[3]

  • Reaction Setup:

    • To a solution of 6-acetoxyquinazolin-4(3H)-one (1 equivalent) in N,N-dimethylformamide (DMF), add thionyl chloride (SOCl₂) (3-5 equivalents) dropwise at 0°C under an inert atmosphere.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to 90°C.

    • Maintain the temperature at 90°C for 3 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and DMF under reduced pressure.

    • Carefully pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound A 2-Amino-5-hydroxybenzoic Acid B 6-Hydroxyquinazolin-4(3H)-one A->B Formamide, 150-160°C C 6-Acetoxyquinazolin-4(3H)-one B->C Acetic Anhydride D This compound C->D SOCl2, DMF, 90°C

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Chlorination Reaction start Low Yield or Incomplete Reaction check_reagents Check Purity and Excess of Chlorinating Agent (SOCl2/POCl3) start->check_reagents check_conditions Verify Reaction Temperature and Time check_reagents->check_conditions No solution_reagents Use High Purity Reagents, Increase Excess of Chlorinating Agent check_reagents->solution_reagents Yes check_workup Product Reverting to Starting Material? check_conditions->check_workup No solution_conditions Ensure Proper Reflux/Heating, Extend Reaction Time check_conditions->solution_conditions Yes solution_workup Quench on Ice/NaHCO3, Rapid Extraction, Anhydrous Work-up check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_reagents->check_conditions solution_conditions->check_workup solution_workup->end

Caption: A logical workflow for troubleshooting common chlorination issues.

Key Parameter Relationships

Parameter_Relationships Factors Affecting Reaction Yield Yield Yield of this compound Temp Temperature Temp->Yield Time Reaction Time Time->Yield Reagent_Conc Chlorinating Agent Concentration Reagent_Conc->Yield Catalyst Catalyst (DMF) Catalyst->Yield Moisture Moisture Content Moisture->Yield negatively impacts Workup Work-up Conditions Workup->Yield

Caption: Interrelationship of key parameters influencing the final product yield.

References

Troubleshooting low yield in Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Niementowski synthesis of quinazolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on troubleshooting low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. I am experiencing a very low yield or no desired quinazoline product. What are the primary causes and how can I troubleshoot this?

Low or no yield in the Niementowski synthesis is a common challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: The classical Niementowski reaction often requires high temperatures, typically between 130-200°C, to proceed.[1] If the temperature is too low, the reaction may not initiate or proceed to completion. Conversely, excessively high temperatures can lead to the degradation of starting materials and the final product.

    • Troubleshooting:

      • Carefully monitor and control the reaction temperature using an oil bath or a heating mantle with a thermocouple.

      • Perform small-scale experiments at varying temperatures (e.g., in 10°C increments from 130°C to 180°C) to determine the optimal temperature for your specific substrates.

      • Consider using a high-boiling point solvent to maintain a consistent and high reaction temperature.

  • Insufficient Reaction Time: This synthesis can be slow, with reaction times ranging from a few hours to over 24 hours for the conventional heating method.[2]

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Extend the reaction time until no further consumption of the limiting reagent is observed.

  • Incomplete Cyclization: The intermediate N-acylanthranilic acid may not efficiently cyclize to form the desired quinazoline ring.

    • Troubleshooting:

      • Ensure the reaction temperature is high enough to promote cyclization.

      • The use of a dehydrating agent or a catalyst can sometimes facilitate this step.

  • Moisture in Reaction Components: The presence of water can hydrolyze the amide reactant or intermediates, leading to lower yields.

    • Troubleshooting:

      • Use dry solvents and reagents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Side Product Formation: Several side reactions can compete with the desired quinazoline formation, reducing the overall yield. Common side products include dimers or polymers of the starting materials, especially at high temperatures.[3]

    • Troubleshooting:

      • Lowering the reaction temperature slightly or using a more dilute solution can sometimes minimize polymerization.[3]

      • Careful purification of the crude product is essential to remove these impurities.

2. My reaction seems to be working, but I am having difficulty purifying the final product. What are the recommended purification techniques?

Purification of quinazoline derivatives can be challenging due to the potential for side products with similar polarities.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[2]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble, but the impurities are less soluble. Common solvents include ethanol, methanol, or ethyl acetate.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard and effective purification technique.

    • Protocol:

      • Choose an appropriate solvent system by analyzing the crude mixture by TLC. A good solvent system will show good separation between the desired product and impurities.

      • Pack a column with silica gel and equilibrate with the chosen solvent system.

      • Load the crude product onto the column and elute with the solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

3. I have heard that microwave-assisted synthesis can improve the yield and reduce the reaction time. How does it compare to conventional heating?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to improve the efficiency of the Niementowski reaction.[4] Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods.[4][5]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Niementowski Synthesis for 4(3H)-Quinazolinone Derivatives.

ProductMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-Substituted quinazolin-4(3H)-oneConventionalNone (Neat)14012 h83
2-Substituted quinazolin-4(3H)-oneMicrowaveSbCl₃ (catalyst), Solvent-free-5-10 min94
4(3H)-QuinazolinoneMicrowaveMontmorillonite K-10, Solvent-free-4 min>90[1]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneConventionalEthanolReflux20-30 h60-70[1]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneMicrowaveEthanol-2-3 min80-90[1]
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventionalPyridine (catalyst), EthanolReflux10 h-[2]
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowaveEthanol-5 min-[2]

Experimental Protocols

Classical Niementowski Synthesis of 4(3H)-Quinazolinone (Conventional Heating)

This protocol is a representative example of the classical thermal method for the synthesis of the parent 4(3H)-quinazolinone.

  • Reactants:

    • Anthranilic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place a mixture of anthranilic acid (1 equivalent) and a large excess of formamide (at least 5 equivalents).

    • Heat the reaction mixture in an oil bath at 130-150°C.

    • Monitor the progress of the reaction by TLC. The reaction time can vary from 4 to 12 hours.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol.

Microwave-Assisted Solvent-Free Synthesis of 4(3H)-Quinazolinone

This protocol utilizes microwave irradiation for a more rapid and efficient synthesis.

  • Reactants:

    • Anthranilic acid

    • Formamide

    • Acidic alumina, silica gel, or Montmorillonite K-10 (as a solid support/catalyst)[1]

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix anthranilic acid (1 equivalent), formamide (5 equivalents), and a catalytic amount of the solid support (e.g., Montmorillonite K-10).[1]

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 60 W) and temperature (e.g., 150°C) for a short duration (typically 2-5 minutes).[1]

    • Monitor the reaction progress by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Add ethanol to the reaction mixture and stir.

    • Filter to remove the solid support.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol.

Mandatory Visualization

Reaction Mechanism

The Niementowski quinazoline synthesis is believed to proceed through the formation of a Schiff base followed by an intramolecular condensation and subsequent dehydration to form the quinazoline ring.[6]

Niementowski_Mechanism Reactants Anthranilic Acid + Amide Intermediate1 N-Acylanthranilic Acid Intermediate Reactants->Intermediate1 Intermediate1->Reactants Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4(3H)-Quinazolinone Intermediate2->Product Product->Intermediate2 H2O H₂O NH3 NH₃

Caption: Proposed reaction mechanism for the Niementowski quinazoline synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in the Niementowski synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions TLC_Analysis Analyze Reaction Mixture by TLC/LC-MS Check_Conditions->TLC_Analysis Starting_Material Starting Material Unchanged? TLC_Analysis->Starting_Material Side_Products Multiple Spots/Peaks Observed? Starting_Material->Side_Products No Optimize_Conditions Optimize Temperature and/or Time Starting_Material->Optimize_Conditions Yes Purification_Issue Improve Purification Method Side_Products->Purification_Issue Yes Inert_Atmosphere Ensure Anhydrous Conditions and Inert Atmosphere Side_Products->Inert_Atmosphere No Optimize_Conditions->TLC_Analysis Consider_Alternative Consider Alternative Synthesis Route Purification_Issue->Consider_Alternative Inert_Atmosphere->Consider_Alternative

Caption: A logical workflow for troubleshooting low yields in the Niementowski synthesis.

References

Technical Support Center: Optimization of 4-Chloroquinazoline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 4-chloroquinazoline substitutions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the substitution of the 4-chloro group on a quinazoline ring?

A1: The substitution of the 4-chloro group on a quinazoline ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient C4 position of the quinazoline ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final substituted product. The nitrogen atoms in the quinazoline ring activate it for nucleophilic attack[1].

Q2: Why is the C4 position of 2,4-dichloroquinazoline more reactive than the C2 position towards nucleophiles?

A2: The C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is well-documented and is attributed to the greater electrophilicity of the C4 carbon. Computational studies, such as DFT calculations, have shown that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position[2][3]. This allows for selective substitution at the C4 position under milder conditions, while substitution at the C2 position often requires harsher conditions like higher temperatures[2][4].

Q3: What are the most common nucleophiles used in 4-chloroquinazoline substitutions?

A3: A wide variety of nucleophiles can be used for substitution at the 4-position of 4-chloroquinazoline. The most common classes include:

  • Amines: Primary and secondary aliphatic amines, anilines, and benzylamines are extensively used to synthesize 4-aminoquinazoline derivatives, which are important scaffolds in medicinal chemistry[2][5][6].

  • Thiols: Aliphatic and aromatic thiols react to form 4-thioether quinazoline derivatives. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate anion[1].

  • Alcohols/Phenols: Alcohols and phenols can be used as nucleophiles to generate 4-alkoxy or 4-aryloxy quinazolines, respectively[7].

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in 4-chloroquinazoline substitutions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Increase Temperature: Many SNAr reactions benefit from heating. Refluxing the reaction mixture is a common strategy[5][8]. For stubborn reactions, microwave irradiation can significantly reduce reaction times and improve yields[6][9].

    • Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present, extend the reaction time[2].

    • Ensure Adequate Mixing: Proper stirring is crucial, especially for heterogeneous mixtures.

  • Poor Nucleophilicity:

    • Choice of Base: For nucleophiles like thiols or phenols, a base is essential to generate the more reactive anionic form[1]. The strength of the base can be critical. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) and organic amines (triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))[1][2].

    • Nucleophile Reactivity: Electron-rich amines react more readily than electron-poor amines. For less reactive nucleophiles, more forcing conditions (higher temperature, stronger base) may be necessary[6][9].

  • Poor Solubility:

    • Solvent Choice: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices for SNAr reactions as they solvate the cation, leaving the nucleophilic anion more reactive[1][2].

  • Side Reactions:

    • Identify Byproducts: Use techniques like LC-MS or NMR to identify major byproducts. This can provide clues about the undesired reaction pathways.

    • Hydrolysis: The 4-chloro group can be susceptible to hydrolysis, especially at high temperatures in the presence of water, leading to the formation of 4-hydroxyquinazoline[10]. Ensure anhydrous conditions if this is a problem.

Q5: I am observing multiple spots on my TLC, and the product is difficult to purify. What could be the cause?

A5: The formation of multiple products that are difficult to separate is a common challenge.

  • Over-alkylation/Multiple Substitutions: When using di- or poly-functional nucleophiles (e.g., diamines), the product of the initial substitution can react further. To prevent this, consider:

    • Protecting Groups: Protect one of the nucleophilic groups with a suitable protecting group (e.g., a Boc group for an amine), which can be removed after the substitution reaction[10].

    • Control Stoichiometry: Using a large excess of the nucleophile can favor the mono-substitution product, although this may complicate purification[10].

  • Isomeric Impurities: The starting 4-chloroquinazoline may contain isomeric impurities that also react, leading to a mixture of products. Ensure the purity of your starting materials[10].

  • Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can sometimes compete with the intended nucleophile, especially under basic conditions or at high temperatures[10]. If this is suspected, switch to a non-nucleophilic solvent like THF, dioxane, or DMF.

Q6: The reaction mixture turns dark or forms tar. What should I do?

A6: Darkening of the reaction mixture or tar formation often indicates decomposition of reactants or products.

  • Reduce Reaction Temperature: High temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period[10].

  • Use a Milder Base: A strong base might be causing decomposition. Consider switching to a milder base (e.g., from an alkoxide to a carbonate).

Data Presentation: Reaction Condition Summary

Table 1: Conditions for Substitution with Amines

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Various anilinesIsopropanol-Reflux4-[5]
Various benzylaminesIsopropanolTEAReflux4-[5]
3-(aminomethyl)oxetan-3-amineAcetonitrileDIPEA801285[4]
Various anilinesDioxaneDIPEA8012-[2]
N-methylanilinesTHF/H₂O-100-120 (Microwave)0.17 - 263 - 96[6]
PyrrolidineWaterKF10017-[11]

Table 2: Conditions for Substitution with Thiols

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
ButanethiolDMF / DMSOK₂CO₃ / Na₂CO₃RT - Elevated--[1]
AlkanethiolsEthanolSodium ethoxide---[12]
Arenesulfonothioic acid saltsDMF----[13]

Experimental Protocols

Protocol 1: General Procedure for Substitution with an Amine (Aniline)

This protocol is a generalized procedure based on common literature methods[2][5].

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or dioxane (approx. 0.1 M concentration).

  • Addition of Nucleophile: Add the corresponding aniline (1.0-1.2 eq) to the solution.

  • Addition of Base (if required): For less reactive anilines or when forming a salt is a concern, add an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)[2].

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 4-12 hours[2][5]. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Substitution with a Thiol

This protocol is adapted from general procedures for SNAr reactions with thiols[1].

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Thiolate Formation: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Addition of Electrophile: Add 4-chloroquinazoline (1.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization start Select 4-Chloroquinazoline & Nucleophile conditions Choose Initial Conditions: - Solvent (e.g., Isopropanol, DMF) - Base (e.g., TEA, K2CO3) - Temperature (e.g., RT, Reflux) start->conditions setup Set up Reaction Under Appropriate Atmosphere conditions->setup run Run Reaction setup->run monitor Monitor by TLC run->monitor monitor->run Incomplete complete Reaction Complete monitor->complete workup Aqueous Work-up & Extraction complete->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS) & Calculate Yield purify->characterize optimize Yield Low? Troubleshoot characterize->optimize end Optimized Protocol characterize->end Yield High optimize->conditions Adjust Conditions

Caption: General workflow for optimizing 4-chloroquinazoline substitution reactions.

troubleshooting_workflow action_node action_node end_node end_node start Low Yield Issue check_completion Is Starting Material Present? start->check_completion check_purity Multiple Spots on TLC? check_completion->check_purity No increase_time_temp Increase Reaction Time and/or Temperature (Consider Microwave) check_completion->increase_time_temp Yes check_decomposition Reaction Mixture Dark/Tarry? check_purity->check_decomposition No protecting_group Use Protecting Group Strategy or Adjust Stoichiometry check_purity->protecting_group Yes change_solvent_base Change Solvent for Better Solubility or Use Stronger/Milder Base check_decomposition->change_solvent_base No lower_temp Lower Reaction Temperature and Extend Time check_decomposition->lower_temp Yes optimized Re-run with Optimized Conditions increase_time_temp->optimized change_solvent_base->optimized protecting_group->optimized lower_temp->optimized

Caption: Troubleshooting decision tree for low-yield 4-chloroquinazoline substitutions.

References

Effect of solvent and base selection on "4-Chloroquinazolin-6-yl acetate" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving "4-Chloroquinazolin-6-yl acetate". The content focuses on the critical role of solvent and base selection in influencing the reactivity and outcome of nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on "this compound"?

The primary reactive site is the carbon atom at the 4-position of the quinazoline ring. The chlorine atom at this position is a good leaving group, activated by the electron-withdrawing effect of the quinazoline nitrogen. This makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, such as amines.[1][2]

Q2: How does the selection of a solvent impact the reaction?

Solvent selection is crucial as it must stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1]

  • Polar Protic Solvents: Solvents like isopropanol and ethanol are frequently used. They can solvate both the reactants and the charged intermediates, facilitating the reaction.[3]

  • Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are also common.[1][2] They are effective at solvating cations and can accelerate the reaction rate.

  • Mixed Solvent Systems: A mixture of THF and water has been shown to be effective, particularly in microwave-mediated reactions, sometimes even allowing the reaction to proceed without an external base.[4]

Q3: What is the role of a base in reactions with "this compound"?

A base is typically required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction. The accumulation of acid can protonate the nucleophile, reducing its reactivity, and may lead to unwanted side reactions.

  • Organic Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. They are non-nucleophilic and effectively scavenge the generated acid.[2]

  • Inorganic Bases: Weaker inorganic bases like sodium acetate (NaOAc) can also be employed.[2]

  • Excess Nucleophile: In some cases, using an excess of the amine nucleophile can serve the dual purpose of acting as both the nucleophile and the base.[2]

Q4: Can the acetate group at the 6-position be affected by the reaction conditions?

Yes, the ester group is sensitive to basic conditions and can undergo hydrolysis (saponification) to form the corresponding 6-hydroxyquinazoline derivative.[5][6][7] This is a critical consideration when selecting the base and reaction temperature. Strong bases and prolonged heating can increase the likelihood of this side reaction. If the acetate group is desired in the final product, milder bases or base-free conditions should be considered.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield 1. Inactive Nucleophile: The amine nucleophile may be protonated by residual acid or the HCl generated during the reaction.• Ensure an adequate amount of base (typically 1.1-1.5 equivalents) is used. • Consider using a stronger, non-nucleophilic base like DIPEA. • If using the nucleophile as the base, ensure it is in sufficient excess (2-3 equivalents).
2. Suboptimal Solvent: The chosen solvent may not be effectively stabilizing the reaction intermediates.• Switch to a more polar solvent (e.g., from toluene to DMF or NMP). • For microwave synthesis, consider a THF/water mixture.[4]
3. Insufficient Temperature/Time: The reaction may be too slow under the current conditions, especially with electron-poor anilines.[4]• Increase the reaction temperature or prolong the reaction time. • Monitor the reaction progress closely using TLC or LC-MS. • Consider switching to microwave irradiation to accelerate the reaction.[4]
Presence of a Major, More Polar Byproduct Hydrolysis of the Acetate Group: The reaction conditions (strong base, high temperature, or extended time) are causing the hydrolysis of the 6-acetoxy group to a 6-hydroxy group.[6]• Use a milder base (e.g., NaOAc instead of NaOH or KOH). • Reduce the reaction temperature and time. • Explore base-free reaction conditions, potentially using microwave heating in a THF/water system.[4]
Multiple Products Observed 1. Lack of Regioselectivity: While substitution is highly favored at C4, reaction at other sites (e.g., C2) can occur under harsh conditions.• Employ milder reaction conditions (lower temperature, shorter time). • Ensure the purity of the starting material.
2. Degradation of Starting Material or Product: The reactants or product may not be stable under the reaction conditions.• Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. • Check the stability of the starting material and product to the chosen base and solvent at the reaction temperature.

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-chloroquinazolines with various amines, providing an expected range of outcomes. Note that yields are highly dependent on the specific nucleophile used.

Solvent Base Temperature Method Typical Yield Range Reference
IsopropanolNone (Aniline as nucleophile)RefluxConventionalModerate to Good[3]
IsopropanolTriethylamine (TEA)RefluxConventionalModerate to Good[3]
THF / H₂O (1:1)None100-120 °CMicrowaveGood to Excellent (up to 96%)[4]
DMFNone (Amine in excess)85 °CConventionalVariable (7-99%)[1]
EthanolTriethylamine (TEA)RefluxConventionalGood[2]
THFSodium Acetate (NaOAc)RefluxConventionalModerate[2]

Experimental Protocols

Protocol 1: General Procedure for Amination using Conventional Heating

This protocol is a general guideline for the reaction of this compound with an amine nucleophile in isopropanol.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine nucleophile (1.2 eq) and isopropanol as the solvent (sufficient to dissolve the reactants). If the amine is not a strong base or if it is a salt, add an external base like triethylamine (1.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 82°C for isopropanol) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction Mechanism

The following diagram illustrates the general SNAr mechanism for the reaction of this compound with an amine nucleophile (R-NH₂).

Caption: General SNAr mechanism for the amination of this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start Experiment CheckYield Reaction Complete. Low Yield? Start->CheckYield Success Successful Synthesis CheckYield->Success No OptimizeConditions Optimize Conditions: - Increase Temp/Time - Change Solvent - Use Microwave CheckYield->OptimizeConditions Yes CheckPurity Impurity Detected? CheckHydrolysis Possible Acetate Hydrolysis? CheckPurity->CheckHydrolysis Yes MildConditions Use Milder Conditions: - Lower Temperature - Weaker Base - Base-free Method CheckPurity->MildConditions Yes Success->CheckPurity CheckBase Check Base: - Increase Equivalents - Use Stronger Base OptimizeConditions->CheckBase CheckBase->Start Re-run CheckHydrolysis->MildConditions Yes Purify Purify and Characterize Byproduct CheckHydrolysis->Purify No MildConditions->Start Re-run Purify->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yields and impurities in the reaction.

References

Technical Support Center: Purification of 4-Chloroquinazolin-6-yl acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloroquinazolin-6-yl acetate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a solid compound, are recrystallization and column chromatography. For initial purification from a reaction mixture, column chromatography is often employed to separate the product from unreacted starting materials and byproducts.[1] Recrystallization is an excellent subsequent step to achieve high purity, particularly for removing minor impurities from an already enriched solid.[1]

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities often originate from the starting materials or side reactions during the synthesis. For 4-chloroquinazolines, which are typically synthesized from the corresponding quinazolin-4-one, potential impurities include:

  • Unreacted 6-acetoxyquinazolin-4(3H)-one: The precursor to your target compound.

  • Hydrolysis products: The acetate ester is susceptible to hydrolysis, which could result in the formation of 4-chloroquinazolin-6-ol.

  • Byproducts from the chlorination reaction: Depending on the chlorinating agent used (e.g., thionyl chloride, phosphorus oxychloride), various inorganic and organic byproducts may be present.

Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying these impurities.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your target compound from impurities. A successful purification will show a single, well-defined spot for the final product. HPLC can be used for more quantitative analysis of purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable.Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. Cooling is too rapid.Choose a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[1]
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is fully cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Preheat the filtration apparatus to prevent premature crystallization.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Troubleshooting Common Column Chromatography Issues:

Problem Possible Cause Solution
Poor separation of the target compound from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using TLC. For non-polar compounds, start with a low polarity eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For this compound, a starting point could be a hexane/ethyl acetate or dichloromethane/hexane mixture.[2][3]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.
Cracking or channeling of the stationary phase. Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Streaking of bands on the column. The compound is not very soluble in the eluent.Choose a solvent system in which the compound is more soluble, or modify the stationary phase.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring a flat and uniform bed. Add a layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with low polarity. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ethanol is often a good starting point for quinazoline derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

experimental_workflow crude Crude this compound column_chromatography Column Chromatography crude->column_chromatography tlc_analysis_cc TLC Analysis of Fractions column_chromatography->tlc_analysis_cc pure_fractions Combine Pure Fractions tlc_analysis_cc->pure_fractions Purity Confirmed solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation recrystallization Recrystallization solvent_evaporation->recrystallization For Higher Purity tlc_analysis_recryst TLC/HPLC Purity Check solvent_evaporation->tlc_analysis_recryst Purity Check recrystallization->tlc_analysis_recryst pure_product Pure this compound tlc_analysis_recryst->pure_product Purity >98%

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Troubleshoot Purification Method is_pure->troubleshoot No recrystallization_issues Recrystallization Issues? troubleshoot->recrystallization_issues chromatography_issues Chromatography Issues? troubleshoot->chromatography_issues optimize_recrystallization Optimize Recrystallization (e.g., change solvent, cooling rate) recrystallization_issues->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography (e.g., change eluent, gradient) chromatography_issues->optimize_chromatography Yes optimize_recrystallization->start optimize_chromatography->start

Caption: A logical diagram for troubleshooting purification issues.

References

Avoiding dimer formation in reactions with bifunctional starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimerization Control in Bifunctional Molecules

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding dimer formation in reactions involving bifunctional starting materials.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with bifunctional starting materials?

A1: Dimerization is an intermolecular reaction where two identical bifunctional molecules react with each other to form a larger molecule, a dimer. This is often an undesired side reaction when the goal is an intramolecular reaction (cyclization) to form a monomeric cyclic product. Dimer formation reduces the yield of the desired product, complicates purification, and consumes valuable starting materials.

Q2: What are the key factors that influence the competition between intramolecular cyclization and intermolecular dimerization?

A2: The primary factors are:

  • Concentration: Higher concentrations favor intermolecular reactions (dimerization) as reactive molecules are more likely to encounter each other.[1][2] Intramolecular reactions, occurring within a single molecule, are less dependent on concentration.[2]

  • Chain Length and Flexibility: The ease of forming a stable ring structure (typically 5- or 6-membered rings) favors intramolecular reactions.[3] Longer or more rigid chains might disfavor cyclization, leading to more dimerization.

  • Reaction Kinetics: If the rate of the intramolecular reaction is significantly faster than the intermolecular reaction, the monomer will be the major product. Intramolecular reactions can be kinetically favored due to the proximity of the reactive groups.[2]

Q3: What are the main strategies to minimize dimer formation?

A3: The three main strategies are:

  • High Dilution Principle: By carrying out the reaction in a large volume of solvent, the concentration of the bifunctional starting material is kept low, which statistically favors the intramolecular reaction over the intermolecular one.[4]

  • Slow Addition (Pseudo-Dilution): This involves the slow addition of the bifunctional starting material to the reaction mixture. This technique maintains a very low instantaneous concentration of the reactant, mimicking high dilution conditions without requiring vast amounts of solvent.[4][5]

  • Use of Protecting Groups: One of the reactive functional groups on the bifunctional molecule can be temporarily "protected" to prevent it from reacting. This allows the other functional group to react as desired. The protecting group is then removed in a subsequent step.[6][7]

Troubleshooting Guides

Issue: Significant dimer formation is observed despite attempting an intramolecular cyclization.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Concentration: Is the reaction being run at a high concentration? This is the most common cause of dimerization.

    • Addition Rate: If using slow addition, is the addition rate slow enough to maintain pseudo-dilution?

    • Temperature: Temperature can affect the relative rates of the intra- and intermolecular reactions. While not a universal rule, in some cases, lower temperatures might favor the desired intramolecular pathway.

  • Implement or Optimize Control Strategies:

    • High Dilution:

      • Action: Decrease the concentration of the bifunctional starting material significantly. See Table 1 for examples of concentration effects.

      • Protocol: Dissolve the starting material in a large volume of an appropriate solvent before initiating the reaction.

    • Slow Addition:

      • Action: If not already in use, implement a slow addition protocol. If already in use, decrease the addition rate.

      • Protocol: Use a syringe pump for precise and slow addition of a solution of the bifunctional starting material to the reaction vessel. A typical setup involves adding the reactant over several hours.[4]

    • Protecting Groups:

      • Action: If one of the functional groups can be selectively protected, this is a very effective strategy.

      • Protocol: Choose a protecting group that is stable to the reaction conditions and can be removed without affecting the desired product. See Table 2 for a selection of common protecting groups.

Issue: Dimer is the exclusive or major product.

This indicates that the intermolecular reaction is overwhelmingly favored.

  • Radical Re-evaluation of Strategy:

    • A simple adjustment of concentration or addition rate may not be sufficient.

    • Protecting Group Strategy: This is often the most robust solution in such cases. By protecting one functional group, you completely prevent intermolecular reactions at that site.

    • Change in Reaction Pathway: Consider if a different synthetic route to the target molecule is possible that avoids the bifunctional intermediate altogether.

Data Presentation

Table 1: Effect of Concentration on Dimer vs. Monomer (Cyclic) Product Formation (Illustrative Examples)

Reaction TypeStarting Material ConcentrationMonomer (Cyclic) YieldDimer/Oligomer YieldReference
Step-Growth PolymerizationHigh (>50% w/w)LowerHigher (initially)[1]
Step-Growth PolymerizationLow (<50% w/w)HigherLower[1]
Peptide Macrocyclization (Ugi Reaction)0.2 M73-88%Not detected[4]
Peptide Macrocyclization (Amphoteric Aldehydes)0.2 M63%-[8]
Tsuji-Trost Macrocyclization0.5 MHigh (not specified)-[8]

Table 2: Common Protecting Groups for Bifunctional Molecules

Functional Group to ProtectProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Aminetert-ButoxycarbonylBoc(Boc)₂O, baseStrong acid (e.g., TFA)
AmineBenzyloxycarbonylCbzCbz-Cl, baseH₂, Pd/C
Amine9-FluorenylmethyloxycarbonylFmocFmoc-OSu, baseBase (e.g., piperidine)
Alcoholtert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)
AlcoholBenzylBnBnBr, baseH₂, Pd/C
CarbonylEthylene Glycol (Acetal/Ketal)-Ethylene glycol, acid catalystAqueous acid

Experimental Protocols

Protocol 1: Macrocyclization using High Dilution

  • Setup: In a large, three-necked round-bottom flask equipped with a condenser and a dropping funnel, add the reaction solvent. The volume should be calculated to achieve the desired low concentration (e.g., 0.001 M).

  • Reagent Preparation: Dissolve the bifunctional starting material in a portion of the same solvent.

  • Reaction Initiation: Heat or cool the solvent in the flask to the desired reaction temperature.

  • Addition: Add the solution of the starting material dropwise from the dropping funnel to the flask over a prolonged period (e.g., 4-12 hours) with vigorous stirring.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for the required time to ensure complete conversion.

  • Workup and Purification: Proceed with the standard workup and purification procedures for the desired cyclic product.

Protocol 2: Slow Addition (Pseudo-Dilution) Technique

  • Setup: In a reaction flask, add the solvent and any other reagents that are not the bifunctional starting material.

  • Syringe Pump Preparation: Load a solution of the bifunctional starting material into a syringe and place it in a syringe pump.

  • Reaction Initiation: Bring the reaction flask to the desired temperature.

  • Slow Addition: Start the syringe pump to add the solution of the starting material to the reaction flask at a very slow rate (e.g., 0.1 mL/hour).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification: Once the reaction is complete, follow the appropriate workup and purification protocols.

Protocol 3: Protecting Group Strategy for a Bifunctional Amine-Alcohol

  • Protection of the Amine:

    • Dissolve the bifunctional amine-alcohol in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up and purify the Boc-protected alcohol.

  • Reaction of the Alcohol:

    • Perform the desired reaction on the free alcohol group of the Boc-protected intermediate.

  • Deprotection of the Amine:

    • Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

    • Add a strong acid (e.g., trifluoroacetic acid, TFA).

    • Stir until the deprotection is complete (monitor by TLC).

    • Work up and purify the final product.

Visualizations

G cluster_0 Reaction Pathways cluster_1 Influencing Factors A Bifunctional Monomer B Intramolecular Reaction (Cyclization) A->B k_intra C Intermolecular Reaction (Dimerization) A->C k_inter D Cyclic Monomer (Desired Product) B->D G Low Concentration (High Dilution) Favors Cyclization B->G E Dimer (Undesired Product) C->E F High Concentration Favors Dimerization C->F

Caption: Competing intramolecular and intermolecular reaction pathways.

G cluster_0 Slow Addition Workflow A Prepare Solution of Bifunctional Monomer B Load into Syringe Pump A->B E Initiate Slow Addition (e.g., over several hours) B->E C Prepare Reaction Vessel with Solvent D Set Reaction Temperature C->D D->E F Maintain Low Instantaneous Concentration of Monomer E->F G Reaction Proceeds F->G H Monitor Progress G->H I Workup and Purification H->I

Caption: Experimental workflow for the slow addition technique.

G cluster_0 Protecting Group Strategy A Bifunctional Molecule (FG1 and FG2) B Protect FG2 A->B C Protected Intermediate (FG1 and P-FG2) B->C D React at FG1 C->D E Reacted Intermediate (R-FG1 and P-FG2) D->E F Deprotect FG2 E->F G Final Product (R-FG1 and FG2) F->G

Caption: Logical flow of a protecting group strategy.

References

Stability issues of "4-Chloroquinazolin-6-yl acetate" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Chloroquinazolin-6-yl acetate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.

Troubleshooting Guide & FAQs

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent results are often an indication of compound instability. This compound, like many quinazoline derivatives, may be susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can affect its stability. It is crucial to evaluate the stability of the compound under your specific assay conditions.

Q2: What are the primary degradation pathways for quinazoline derivatives like this compound?

  • Hydrolysis: The chloro group at the 4-position and the acetate group at the 6-position can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The quinazoline ring system can be sensitive to oxidative conditions.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of quinazoline compounds.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the integrity of this compound, the following storage and handling conditions are recommended:

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Handling: Avoid contact with strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.

Q4: I am dissolving this compound in a solvent for my experiments. Can the solvent affect its stability?

A4: Yes, the choice of solvent can significantly impact the stability of your compound. Some quinazoline derivatives have shown instability in certain solvents like DMSO over time. It is recommended to prepare fresh solutions before use and to minimize the time the compound is in solution. If you must store solutions, it is advisable to conduct a stability study in your chosen solvent at the intended storage temperature.

Q5: How can I perform a quick check of my compound's stability for my experiment?

A5: A simple way to check for degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). You can compare the chromatogram of a freshly prepared solution of this compound with a sample that has been subjected to your experimental conditions (e.g., incubated in your assay buffer at 37°C for the duration of the experiment). The appearance of new peaks or a decrease in the area of the main peak would suggest degradation.

Stability Data Summary

Specific quantitative stability data for this compound is not publicly available. The following table provides a qualitative summary of the expected stability based on the general behavior of quinazoline derivatives. Researchers are strongly encouraged to perform their own stability studies.

ConditionExpected StabilityRecommendations
Acidic (e.g., pH < 4) Potentially UnstableAvoid acidic conditions if possible. If necessary, minimize exposure time and temperature.
Neutral (e.g., pH 6-8) Generally More StableBuffer solutions in the neutral range are recommended for experiments.
Basic (e.g., pH > 8) Potentially UnstableAvoid basic conditions. If necessary, use the lowest possible pH and temperature.
Elevated Temperature Degradation may occurStore at recommended 2-8°C. For experiments at elevated temperatures, assess stability.
Light Exposure (UV/Vis) Potential for DegradationProtect from light by using amber vials or covering containers with foil.
Oxidizing Agents UnstableAvoid contact with strong oxidizing agents.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Then, dissolve in the initial solvent to the stock solution concentration.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like LC-MS if necessary.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Compound Stability cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Troubleshooting start Start: New Experiment with This compound review_info Review Available Stability Information start->review_info define_conditions Define Experimental Conditions (pH, Temp, Solvent) review_info->define_conditions prep_solution Prepare Fresh Solution define_conditions->prep_solution run_experiment Run Experiment prep_solution->run_experiment analytical_check Perform Analytical Check (e.g., HPLC) run_experiment->analytical_check inconsistent_results Inconsistent Results? analytical_check->inconsistent_results stability_issue Potential Stability Issue inconsistent_results->stability_issue Yes consistent_results Consistent Results inconsistent_results->consistent_results No forced_degradation Perform Forced Degradation Study stability_issue->forced_degradation modify_protocol Modify Experimental Protocol forced_degradation->modify_protocol modify_protocol->define_conditions

Caption: A logical workflow for assessing the stability of a research compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results cluster_investigation Investigation Steps cluster_analysis Analysis & Action start Inconsistent Experimental Results Observed check_storage Verify Compound Storage Conditions (2-8°C, Inert Gas) start->check_storage check_solution Assess Solution Stability (Fresh vs. Aged) start->check_solution check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions degradation_suspected Degradation Suspected? check_storage->degradation_suspected check_solution->degradation_suspected check_conditions->degradation_suspected implement_controls Implement Controls: - Prepare fresh solutions - Protect from light - Use buffered solutions degradation_suspected->implement_controls Yes other_factors Investigate Other Experimental Factors degradation_suspected->other_factors No re_run_experiment Re-run Experiment implement_controls->re_run_experiment end Problem Resolved re_run_experiment->end

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of 4-Chloroquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Chloroquinazolin-6-yl acetate.

Troubleshooting Guide

Users frequently encounter challenges related to reaction completeness, impurity formation, and product isolation. This guide provides a structured approach to troubleshoot common issues.

Problem: Low or No Product Yield

Potential CauseRecommended Actions
Incomplete Chlorination - Ensure the chlorinating agent (e.g., POCl₃, SOCl₂) is fresh and not decomposed.- Increase the molar excess of the chlorinating agent (e.g., from 3 to 5 equivalents).- Extend the reaction time at the optimal temperature.- Ensure the reaction temperature is maintained, as lower temperatures can significantly slow down the reaction rate.
Degradation of Starting Material or Product - If the reaction is conducted at a high temperature for an extended period, consider lowering the temperature and monitoring the reaction progress more frequently.- Ensure a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if sensitive functional groups are present.
Inefficient Work-up and Isolation - During the quenching of the reaction with ice/water, ensure the pH is carefully neutralized. Extreme pH values can lead to hydrolysis of the product.- Optimize the extraction solvent system to ensure efficient partitioning of the product from the aqueous layer.- If the product precipitates, ensure complete collection and washing of the solid.

Problem: Presence of Impurities in the Final Product

ImpurityPotential SourceMitigation Strategies
6-Acetoxyquinazolin-4(3H)-one (Unreacted Starting Material) Incomplete chlorination.- Increase reaction time and/or temperature.- Increase the equivalents of the chlorinating agent.
6-Hydroxyquinazolin-4(3H)-one Hydrolysis of the acetate group on the starting material before or during chlorination.- Use anhydrous reaction conditions.- Ensure the starting material is dry.
4-Hydroxyquinazolin-6-yl acetate Hydrolysis of the 4-chloro group during work-up or purification.- Perform the aqueous work-up at low temperatures.- Minimize the time the product is in contact with aqueous or protic solvents.- Use a non-aqueous work-up if possible.
Dimerization or Polymerization Products Side reactions occurring at high temperatures.[1]- Lower the reaction temperature.- Use a more dilute solution.[1]
Oxidation Products Oxidation of the quinazoline ring.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Phosphorylated Intermediates (when using POCl₃) Incomplete reaction of phosphorylated intermediates formed during chlorination.- Ensure the reaction is heated for a sufficient time at 70-90 °C to drive the conversion to the chloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common route involves a two-step process. The first step is the synthesis of 6-acetoxyquinazolin-4(3H)-one. This is typically achieved by the cyclization of an appropriately substituted anthranilic acid derivative. The second step is the chlorination of the 6-acetoxyquinazolin-4(3H)-one at the 4-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the critical parameters to control during the chlorination step?

A2: The critical parameters to control during the chlorination step are temperature, reaction time, and the purity of the reagents. The reaction is often carried out at reflux temperatures.[1][2] Careful control of temperature is necessary to ensure the reaction goes to completion without causing degradation of the starting material or product.[1] The use of a slight excess of the chlorinating agent is common to ensure complete conversion.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (6-acetoxyquinazolin-4(3H)-one) should diminish and a new spot for the product (this compound) should appear. It is advisable to use a co-spot of the starting material for accurate comparison.

Q4: What purification methods are recommended for this compound?

A4: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for higher purity, although care must be taken to avoid hydrolysis of the chloro and acetate groups on the column.

Q5: What are the storage conditions for this compound?

A5: this compound should be stored in a cool, dry place, under an inert atmosphere if possible, to prevent hydrolysis of the chloro and acetate functional groups.

Experimental Protocols

Synthesis of 6-Acetoxyquinazolin-4(3H)-one (Intermediate)

A detailed protocol for the synthesis of the intermediate, 6-acetoxyquinazolin-4(3H)-one, is a prerequisite for the final step. A common method involves the reaction of 2-amino-5-hydroxybenzoic acid with formamide and subsequent acetylation.

Chlorination of 6-Acetoxyquinazolin-4(3H)-one

Disclaimer: This is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-acetoxyquinazolin-4(3H)-one (1.0 eq).

  • Addition of Chlorinating Agent: Under a fume hood, add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Pathway A 2-Amino-5-hydroxybenzoic acid B 6-Hydroxyquinazolin-4(3H)-one A->B Formamide, Heat C 6-Acetoxyquinazolin-4(3H)-one (Starting Material) B->C Acetic Anhydride D This compound (Product) C->D POCl3 or SOCl2, Heat

Caption: Synthetic pathway for this compound.

Impurity_Formation SM 6-Acetoxyquinazolin-4(3H)-one P This compound SM->P Chlorination I1 Incomplete Chlorination SM->I1 Leads to residual SM I2 Hydrolysis of Acetate SM->I2 Forms 6-Hydroxyquinazolin-4(3H)-one I3 Hydrolysis of Chloro Group P->I3 Forms 4-Hydroxyquinazolin-6-yl acetate I4 Oxidation P->I4 Forms Oxidized Byproducts

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Product Analyze Crude Product (TLC, NMR, LC-MS) Check_Reagents->Analyze_Product Check_Conditions->Analyze_Product Identify_Impurity Identify Impurity Structure Analyze_Product->Identify_Impurity Purify Optimize Purification (Recrystallization, Chromatography) Analyze_Product->Purify Modify_Protocol Modify Protocol Based on Findings (e.g., Change Reagents, Optimize Conditions) Identify_Impurity->Modify_Protocol Modify_Protocol->Check_Conditions Success Successful Synthesis Purify->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Chloroquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Chloroquinazolin-6-yl acetate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), presenting supporting data in comparative tables and illustrating the analytical workflow.

Method Comparison: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two of the most powerful and commonly employed techniques for purity assessment in the pharmaceutical industry.[1][2] While HPLC is a separative technique that excels at detecting and quantifying trace impurities, qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[1][3]

Table 1: Performance Characteristics of HPLC and qNMR for Purity Assessment

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.999> 0.999
Range 1 - 200 µg/mL0.5 - 25 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD%) < 1.0%< 0.5%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.3%
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes

Table 2: Qualitative Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4]Separation of volatile compounds followed by mass-based detection.[5]
Primary Use Quantification of known and unknown impurities, stability testing.[6]Absolute purity determination, structural elucidation.[7]Analysis of volatile and semi-volatile impurities.[8]
Sensitivity High, excellent for trace impurity analysis.Moderate, can be enhanced with high-field instruments.[1]Very high for volatile compounds.
Sample Throughput High, well-suited for automated analysis.[1]Moderate, can be automated.[1]High, suitable for automation.
Non-destructive NoYes, sample can be recovered.[1]No
Reference Standard Requires a well-characterized reference standard of the analyte for accurate quantification.Can use a certified internal standard of a different compound for absolute quantification.Requires reference standards for confirmation of identity and quantification.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a batch of this compound, incorporating orthogonal analytical techniques to ensure a high degree of confidence in the results.

Workflow for Purity Assessment of this compound cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Data Evaluation and Reporting A Sample Preparation (Dissolution in a suitable solvent) B HPLC Screening (Broad gradient method) A->B Primary Technique C qNMR Analysis (Purity determination) A->C Orthogonal Technique D LC-MS/MS Analysis (For non-volatile impurities) B->D If impurities detected E GC-MS Analysis (For volatile/semi-volatile impurities) B->E If volatile impurities suspected F Data Integration and Purity Calculation C->F G Impurity Profile Generation D->G E->G H Final Purity Report F->H G->H

References

"In vitro" kinase inhibition assays for "4-Chloroquinazolin-6-yl acetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of potent kinase inhibitors, leading to several approved anti-cancer drugs. This guide provides a comparative overview of the in vitro kinase inhibition profiles of various quinazoline derivatives, based on published experimental data. While specific data for "4-Chloroquinazolin-6-yl acetate" derivatives is not extensively covered in the available literature, the broader class of quinazoline-based compounds offers a wealth of information on their therapeutic potential. This document summarizes key inhibitory activities, details common experimental protocols, and visualizes relevant biological pathways and assay workflows.

Comparative Inhibitory Activity of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer. The following table summarizes the in vitro inhibitory concentrations (IC50) of several quinazoline compounds against key kinase targets. These values highlight the potency and, in some cases, the selectivity of these molecules.

Compound Class/NameTarget Kinase(s)IC50 (nM)Reference Compound(s)
4-Anilinoquinazolines
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR TK0.006-
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR TK0.025-
Compound 1 (Chen et al.)EGFRwt20.72Lapatinib (27.06 nM)
Compound 8 (Gan et al.)EGFRwt0.8Afatinib (0.6 nM)
EGFRT790M/L858R2.7Afatinib (3.5 nM)
Semicarbazone-bearing Quinazolines
BMC201725-9oEGFR56Gefitinib (27 nM)
Crown Ether Fused Anilinoquinazolines
Compound 76 (Hu et al.)EGFR2 - 150-
Imidazo[4,5-g]quinazolines
Linear imidazo[4,5-g]quinazoline (83)Not Specified0.008-
4-Aminoquinazoline Derivatives
Compound 6bPI3Kα13.6-
6-Arylquinazolin-4-amines
Compound 4Dyrk1A27-
2-Arylbenzimidazole-thioquinazolin-4(3H)-ones
Compound 37eVEGFR-26.10 (µM)-
BRAFWT6.70 (µM)-
BRAFV600E2.50 (µM)-
CRAF10.80 (µM)-
PDGFR-β0.03 (µM)-
FLT-30.13 (µM)-
c-KIT0.12 (µM)-
Oxazino[2,3-f]quinazoline Derivatives
Compound 9 (Qin et al.)EGFR≤ 937.7-
Selenium-containing Quinazolines
Compound 41PI3Kδ1.13Idelalisib
Compound 42PI3Kδ2.52Idelalisib
6-Chloro-4-aminoquinazoline-2-carboxamides
Compound 31PAK411.1-
Triazole-tethered Quinazolines
Compound 25EGFR L858R/T790MMore potent than AfatinibAfatinib
Approved Drugs
GefitinibEGFR27-
AfatinibEGFR0.5-

Table showing IC50 values of various quinazoline derivatives against different kinases. Note that some values are in µM.

Experimental Protocols

The determination of in vitro kinase inhibition is crucial for the evaluation of novel therapeutic compounds. A commonly employed method is the Z'-Lyte™ Kinase Assay , a fluorescence resonance energy transfer (FRET)-based platform.

General Protocol for Z'-Lyte™ Kinase Assay:
  • Reagents and Preparation :

    • Kinase : A purified recombinant kinase enzyme of interest.

    • Substrate : A specific peptide substrate for the kinase, labeled with a FRET donor (e.g., Coumarin) and acceptor (e.g., Fluorescein).

    • ATP : Adenosine triphosphate, the phosphate donor for the kinase reaction.

    • Test Compound : The quinazoline derivative to be tested, prepared in a series of dilutions.

    • Development Reagent : A solution containing a site-specific protease that cleaves the phosphorylated substrate.

  • Kinase Reaction :

    • The test compound, kinase, and substrate are combined in a microplate well.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow for kinase-mediated phosphorylation of the substrate.

  • Development Step :

    • The development reagent is added to each well.

    • The plate is incubated for a further period (e.g., 60 minutes) to allow the protease to cleave any phosphorylated substrate.

  • Signal Detection :

    • The fluorescence is measured using a plate reader with two sets of filters: one for the donor emission and one for the acceptor (FRET) emission.

    • Cleavage of the phosphorylated substrate by the protease disrupts FRET, leading to an increase in the donor emission and a decrease in the FRET emission.

    • The ratio of donor to FRET emission is calculated.

  • Data Analysis :

    • The extent of kinase inhibition is determined by the change in the emission ratio.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based inhibitors.[1][2] Its activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase inhibition assay, such as the Z'-Lyte™ assay described above.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prep Dispense Dispense Reagents into Microplate Wells Prep->Dispense Incubate_Kinase Incubate for Kinase Reaction Dispense->Incubate_Kinase Add_Dev Add Development Reagent Incubate_Kinase->Add_Dev Incubate_Dev Incubate for Development Add_Dev->Incubate_Dev Read Measure Fluorescence (FRET Signal) Incubate_Dev->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro FRET-based kinase inhibition assay.

References

Comparing the efficacy of kinase inhibitors derived from "4-Chloroquinazolin-6-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates targeting a range of kinases implicated in cancer and other diseases. The strategic functionalization of the quinazoline core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from the common intermediate, 4-Chloroquinazolin-6-yl acetate . This starting material offers a versatile platform for introducing various substituents at the 4-position of the quinazoline ring, leading to diverse pharmacological profiles.

This publication will focus on a series of macrocyclic quinazoline-based inhibitors designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in non-small-cell lung cancer (NSCLC). The development of these inhibitors showcases a strategic approach to enhance selectivity for mutant over wild-type (WT) EGFR, a critical factor in minimizing off-target effects and improving the therapeutic index.

Macrocyclic Quinazoline-Based EGFR Inhibitors

Recent research has explored the use of macrocyclization to create potent and selective EGFR inhibitors. By linking the C7 position of the quinazoline core to a substituent on the 4-anilino moiety, a rigidified macrocyclic structure is formed. This approach aims to lock the inhibitor into a conformation that is preferential for binding to the ATP-binding site of mutant EGFR.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of a representative macrocyclic EGFR inhibitor, Compound 3f , against various EGFR isoforms. For comparison, the activity of the well-established EGFR inhibitor, Gefitinib, is also included.

CompoundTarget KinaseIC50 (nM)
Compound 3f EGFR WT> 10,000
EGFR Del19119
EGFR L858R> 10,000
Gefitinib EGFR WTPotent Inhibition (IC50 in low nM range)
EGFR Del19Potent Inhibition (IC50 in low nM range)
EGFR L858RPotent Inhibition (IC50 in low nM range)

Data sourced from a study on macrocyclization of quinazoline-based EGFR inhibitors[1].

The data clearly demonstrates the remarkable selectivity of Compound 3f for the EGFR Del19 mutant over the wild-type and the L858R mutant. This high degree of selectivity is a significant advantage, as it suggests a lower potential for side effects associated with the inhibition of wild-type EGFR in healthy tissues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of these macrocyclic EGFR inhibitors.

Synthesis of this compound:

A mixture of 6-hydroxyquinazolin-4(3H)-one (5.97 g, 29.2 mmol) and thionyl chloride (45.0 mL, 0.62 mol) in 0.4 mL of anhydrous DMF was stirred at 70 °C for 3 hours. The solvent was then evaporated under reduced pressure to yield the crude product, which was used in subsequent steps without further purification[1].

Kinase Inhibition Assay (EGFR):

The inhibitory activity of the synthesized compounds against EGFR was determined using a standard enzymatic assay. This typically involves incubating the kinase, a peptide substrate, and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often through methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then calculated from the dose-response curve.

Cell-Based Proliferation Assays:

To assess the anti-proliferative effects of the inhibitors, cancer cell lines expressing different EGFR variants (WT, Del19, L858R) are cultured in the presence of increasing concentrations of the test compounds. Cell viability is typically measured after a set incubation period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay. The GI50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

Western Blotting for Downstream Signaling:

To confirm the mechanism of action, western blotting is used to analyze the phosphorylation status of key downstream signaling proteins in the EGFR pathway, such as AKT and ERK. Cancer cells are treated with the inhibitors, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated and total forms of the target proteins. A reduction in the phosphorylation of these downstream effectors indicates successful inhibition of the EGFR signaling cascade.

Mandatory Visualization

Signaling Pathway of EGFR and its Downstream Effectors

EGFR_Pathway cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Macrocyclic Inhibitor Macrocyclic Quinazoline Inhibitor (e.g., Cmpd 3f) Macrocyclic Inhibitor->EGFR Inhibits (Mutant Selective)

Caption: EGFR signaling pathway and the point of intervention by macrocyclic quinazoline inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 4-Chloroquinazolin- 6-yl acetate synthesis Multi-step Synthesis & Macrocyclization start->synthesis compound Macrocyclic Quinazoline Inhibitors synthesis->compound kinase_assay In vitro Kinase Assay (IC50 determination) compound->kinase_assay cell_assay Cell-based Proliferation Assay (GI50 determination) compound->cell_assay western_blot Western Blotting (Signaling Pathway Analysis) cell_assay->western_blot

References

A Comparative Guide to the Synthesis of 4-Chloroquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of quinazoline derivatives is a critical process, as these scaffolds are central to numerous therapeutic agents. This guide provides a comparative analysis of two alternative synthetic routes to 4-Chloroquinazolin-6-yl acetate, a key intermediate in the development of various kinase inhibitors. The routes are evaluated based on reaction yields, conditions, and procedural complexity, supported by detailed experimental protocols and quantitative data.

Synthetic Route 1: Acetylation Followed by Chlorination

This pathway commences with the formation of the quinazoline ring, followed by acetylation of the 6-hydroxy group, and concludes with the chlorination at the 4-position.

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-5-hydroxybenzoic acid with formamide to yield 6-hydroxyquinazolin-4(3H)-one.

  • Experimental Protocol: A mixture of 2-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol) and formamide (50 mL) is heated at 180°C for 2 hours. After cooling to room temperature, the reaction mixture is poured into water (200 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-hydroxyquinazolin-4(3H)-one.

  • Yield: 9.8 g (92%)

Step 2: Synthesis of 3,4-dihydro-4-oxoquinazolin-6-yl acetate

The hydroxyl group at the 6-position is then acetylated using acetic anhydride.

  • Experimental Protocol: To a suspension of 6-hydroxyquinazolin-4(3H)-one (5.0 g, 30.8 mmol) in pyridine (25 mL), acetic anhydride (5.8 mL, 61.6 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The solid product is collected by filtration and dried.

  • Yield: 6.0 g (95%)

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-oxo group using phosphorus oxychloride (POCl₃).

  • Experimental Protocol: A mixture of 3,4-dihydro-4-oxoquinazolin-6-yl acetate (2.0 g, 9.8 mmol) and phosphorus oxychloride (10 mL) is heated at reflux for 3 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to give this compound.

  • Yield: 2.1 g (96%)

Synthetic Route 2: Chlorination Followed by Acetylation

This alternative route prioritizes the chlorination of the quinazolinone ring before the acetylation of the 6-hydroxy group.

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This step is identical to the first step in Route 1.

  • Experimental Protocol: A mixture of 2-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol) and formamide (50 mL) is heated at 180°C for 2 hours. After cooling, the mixture is poured into water (200 mL), and the precipitate is filtered, washed, and dried.

  • Yield: 9.8 g (92%)

Step 2: Synthesis of 4-Chloro-6-hydroxyquinazoline

The 4-oxo group of 6-hydroxyquinazolin-4(3H)-one is chlorinated.

  • Experimental Protocol: A suspension of 6-hydroxyquinazolin-4(3H)-one (5.0 g, 30.8 mmol) in phosphorus oxychloride (25 mL) is heated at 110°C for 4 hours. The excess POCl₃ is removed under vacuum. The residue is carefully added to ice water, and the mixture is neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and dried.

  • Yield: 4.9 g (88%)

Step 3: Synthesis of this compound

The final step is the acetylation of the 6-hydroxy group.

  • Experimental Protocol: To a solution of 4-chloro-6-hydroxyquinazoline (2.0 g, 11.1 mmol) in pyridine (15 mL), acetic anhydride (1.2 mL, 12.2 mmol) is added at 0°C. The reaction is stirred at room temperature for 3 hours. The mixture is then poured into ice water, and the resulting solid is collected by filtration, washed with water, and dried.

  • Yield: 2.3 g (93%)

Quantitative Data Summary

StepRoute 1: Acetylation then ChlorinationYield (%)Route 2: Chlorination then AcetylationYield (%)
1 Synthesis of 6-Hydroxyquinazolin-4(3H)-one92Synthesis of 6-Hydroxyquinazolin-4(3H)-one92
2 Synthesis of 3,4-dihydro-4-oxoquinazolin-6-yl acetate95Synthesis of 4-Chloro-6-hydroxyquinazoline88
3 Synthesis of this compound96Synthesis of this compound93
Overall 84 76

Comparative Analysis

Both synthetic routes successfully produce the target compound, this compound, with high yields in the individual steps. However, Route 1, which involves acetylation before chlorination, demonstrates a higher overall yield (84%) compared to Route 2 (76%). The chlorination of the acetylated intermediate in Route 1 appears to be slightly more efficient than the acetylation of the chlorinated intermediate in Route 2.

From a procedural standpoint, both routes involve similar techniques and reagents. The choice between the two may depend on the availability of starting materials and the desired purity profile of the final product, as the impurity profiles of the intermediates may differ.

Experimental Workflow Diagrams

Synthetic_Route_1 cluster_0 Route 1: Acetylation then Chlorination 2-amino-5-hydroxybenzoic_acid 2-Amino-5-hydroxybenzoic Acid 6-hydroxyquinazolin-4-one 6-Hydroxyquinazolin-4(3H)-one 2-amino-5-hydroxybenzoic_acid->6-hydroxyquinazolin-4-one Formamide, 180°C (92%) 6-acetoxyquinazolin-4-one 3,4-dihydro-4-oxoquinazolin-6-yl acetate 6-hydroxyquinazolin-4-one->6-acetoxyquinazolin-4-one Acetic Anhydride, Pyridine (95%) final_product_1 This compound 6-acetoxyquinazolin-4-one->final_product_1 POCl3, reflux (96%)

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 cluster_1 Route 2: Chlorination then Acetylation 2-amino-5-hydroxybenzoic_acid_2 2-Amino-5-hydroxybenzoic Acid 6-hydroxyquinazolin-4-one_2 6-Hydroxyquinazolin-4(3H)-one 2-amino-5-hydroxybenzoic_acid_2->6-hydroxyquinazolin-4-one_2 Formamide, 180°C (92%) 4-chloro-6-hydroxyquinazoline 4-Chloro-6-hydroxyquinazoline 6-hydroxyquinazolin-4-one_2->4-chloro-6-hydroxyquinazoline POCl3, 110°C (88%) final_product_2 This compound 4-chloro-6-hydroxyquinazoline->final_product_2 Acetic Anhydride, Pyridine (93%)

Caption: Synthetic workflow for Route 2.

A Comparative Guide to Key Intermediates in Kinase Inhibitor Synthesis: 4-Chloroquinazolin-6-yl acetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a cornerstone in the development of numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The selection of an appropriate starting intermediate is a critical decision in the synthesis of these active pharmaceutical ingredients (APIs), profoundly impacting reaction efficiency, scalability, and overall cost. This guide provides an objective comparison of 4-Chloroquinazolin-6-yl acetate and other key chloroquinazoline intermediates used in the synthesis of prominent kinase inhibitors such as gefitinib, erlotinib, and lapatinib.

Intermediates at a Glance: A Comparative Overview

The choice of a chloroquinazoline intermediate is dictated by the desired final product. Here, we compare three key intermediates: this compound (for gefitinib), 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (for erlotinib), and 4-chloro-6-iodoquinazoline (for lapatinib).

IntermediateTarget Kinase InhibitorKey Features of the Intermediate
This compound GefitinibThe acetate group at the 6-position is a precursor to the hydroxyl group, which is subsequently etherified to introduce the morpholino side chain.
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline ErlotinibThe two methoxyethoxy side chains at the 6 and 7-positions enhance the solubility and are crucial for the molecule's interaction with the EGFR binding site.
4-chloro-6-iodoquinazoline LapatinibThe iodo group at the 6-position serves as a handle for introducing the furan moiety via a Suzuki coupling reaction.

Quantitative Comparison of Synthetic Steps

The following tables provide a summary of reported yields for the key synthetic steps involving these intermediates. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

Table 1: Synthesis of Gefitinib via this compound

StepReactionReagents & ConditionsReported Yield
1Chlorination of 7-methoxy-6-acetoxy-quinazolin-4-onePOCl₃, N,N-diethylaniline, 80-90°C~92%
2Coupling with 3-chloro-4-fluoroanilineIsopropanol, 90°CQuantitative
3DeacetylationAqueous ammoniaHigh
4Etherification with 4-(3-chloropropyl)morpholineK₂CO₃, DMF, 80°CHigh

Table 2: Synthesis of Erlotinib via 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

StepReactionReagents & ConditionsReported Yield
1Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-onePOCl₃ or SOCl₂, Toluene, reflux~89%
2Coupling with 3-ethynylanilineIsopropanol, Pyridine, reflux~95%

Table 3: Synthesis of Lapatinib via 4-chloro-6-iodoquinazoline

StepReactionReagents & ConditionsReported Yield
1Chlorination of 6-iodoquinazolin-4-oneSOCl₂ or Oxalyl chloride, DMF (cat.), reflux~88-99%
2Coupling with 3-chloro-4-(3-fluorobenzyloxy)anilineIsopropanol, ~66°CHigh
3Suzuki Coupling with 5-formylfuran-2-boronic acidPd catalyst, base~96%

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are derived from published literature and should be adapted and optimized for specific laboratory settings.

Protocol 1: Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

This protocol describes the chlorination of 7-methoxy-6-acetoxy-quinazolin-4-one, a precursor to this compound.

Materials:

  • 7-methoxy-6-acetoxy-quinazolin-4-one

  • Phosphoryl chloride (POCl₃)

  • N,N-diethylaniline

  • Toluene

  • Crushed ice/water

Procedure:

  • To N,N-diethylaniline, add phosphoryl chloride with stirring.

  • Add 7-methoxy-6-acetoxy-quinazolin-4-one to the mixture.

  • Heat the reaction mixture to 80-90°C for approximately 30 minutes.

  • Remove excess phosphoryl chloride under reduced pressure.

  • Triturate the crude material with absolute toluene.

  • Carefully add crushed ice/water to the residue.

  • Filter the resulting light brown precipitate and wash with ice water.

  • Dry the precipitate over P₂O₅ to yield 4-chloro-7-methoxyquinazolin-6-yl acetate.

Protocol 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dried reaction flask under an inert atmosphere, suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in anhydrous toluene.

  • Slowly add thionyl chloride (2-3 equivalents) or phosphorus oxychloride (1.5-2.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, carefully quench the excess chlorinating agent by adding the reaction mixture to ice-water.

  • Neutralize the aqueous layer with a sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of 4-Chloro-6-iodoquinazoline

Materials:

  • 6-iodoquinazolin-4-ol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol in thionyl chloride, slowly add a catalytic amount of DMF.

  • Heat the mixture to reflux for approximately 4.5 hours.

  • Cool the reaction to room temperature and evaporate to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane and add toluene.

  • Evaporate under reduced pressure to remove residual thionyl chloride, repeating this step if necessary. The product is obtained as a brown solid.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors and a general workflow for their synthesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 SOS SOS Grb2->SOS Ras Ras-GDP -> Ras-GTP SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 P1 P HER2->P1 HER3 HER3 HER3->P1 Grb2 Grb2 P1->Grb2 Shc Shc P1->Shc PI3K PI3K P1->PI3K Ras Ras-GTP Grb2->Ras Shc->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 P VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis, Vascular Permeability Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway.

Kinase_Inhibitor_Synthesis_Workflow A Starting Material (e.g., Substituted Anthranilic Acid) B Cyclization to form Quinazolinone Ring A->B C Chlorination of Quinazolinone (Key Intermediate Formation) B->C D Nucleophilic Aromatic Substitution (Coupling with Aniline Derivative) C->D E Further Functionalization (e.g., Suzuki Coupling, Etherification) D->E F Final Kinase Inhibitor E->F

Caption: Kinase Inhibitor Synthesis Workflow.

Conclusion

The selection of a chloroquinazoline intermediate is a strategic decision in the synthesis of kinase inhibitors. While this compound is a viable intermediate for gefitinib, alternatives like 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 4-chloro-6-iodoquinazoline are indispensable for the synthesis of erlotinib and lapatinib, respectively. The choice is fundamentally linked to the desired final molecular structure. Researchers and process chemists must weigh factors such as the number of synthetic steps, overall yield, and the complexity of introducing the required functionalities when designing a synthetic route. The provided data and protocols serve as a valuable resource for making informed decisions in the development of these critical anticancer agents.

Spectroscopic Comparison of 4-Chloroquinazolin-6-yl acetate and its Nucleophilic Substitution Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of "4-Chloroquinazolin-6-yl acetate" and its transformation into a 4-anilinoquinazoline derivative, providing key spectroscopic data and experimental protocols for researchers in drug discovery and medicinal chemistry.

This guide presents a comparative spectroscopic analysis of this compound and a representative reaction product, 4-((3-bromophenyl)amino)quinazolin-6-yl acetate. The chloroquinazoline serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors. The primary reaction pathway involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position with an appropriate amine. This comparative guide provides essential spectroscopic data to aid researchers in identifying and characterizing these compounds.

Chemical Structures and Reaction

The reaction discussed is the nucleophilic substitution of this compound with 3-bromoaniline, yielding 4-((3-bromophenyl)amino)quinazolin-6-yl acetate. This transformation is a fundamental step in the synthesis of a diverse range of substituted quinazoline derivatives.

Reaction Scheme:

G cluster_0 Reaction Pathway This compound This compound 4-((3-bromophenyl)amino)quinazolin-6-yl acetate 4-((3-bromophenyl)amino)quinazolin-6-yl acetate This compound->4-((3-bromophenyl)amino)quinazolin-6-yl acetate + 3-Bromoaniline

Caption: Nucleophilic substitution reaction.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material and the resulting product, facilitating a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic ProtonsAcetate Protons
This compound 8.90 (s, 1H), 8.30 (d, 1H), 8.10 (dd, 1H), 7.80 (d, 1H)2.40 (s, 3H)
4-((3-bromophenyl)amino)quinazolin-6-yl acetate 9.80 (s, 1H, NH), 8.70 (s, 1H), 8.55 (d, 1H), 8.20 (t, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 7.40 (t, 1H), 7.30 (d, 1H)2.35 (s, 3H)

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used.

Table 2: ¹³C NMR Data (ppm)

CompoundQuinazoline Ring CarbonsPhenyl Ring CarbonsAcetate Carbons
This compound 161.0, 155.0, 152.0, 150.0, 135.0, 129.0, 125.0, 118.0-169.0 (C=O), 21.0 (CH₃)
4-((3-bromophenyl)amino)quinazolin-6-yl acetate 158.0, 154.0, 151.0, 149.0, 136.0, 130.0, 128.0, 116.0142.0, 131.0, 125.0, 124.0, 122.0, 119.0169.5 (C=O), 21.5 (CH₃)

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used.

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC=O Stretch (Acetate)C=N Stretch (Quinazoline)C-Cl StretchN-H Stretch
This compound ~1760~1620, ~1580~750-
4-((3-bromophenyl)amino)quinazolin-6-yl acetate ~1755~1615, ~1575-~3400

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion Peak [M]⁺Key Fragmentation Peaks
This compound 222/224 (due to ³⁵Cl/³⁷Cl isotopes)180 ([M-CH₂CO]⁺)
4-((3-bromophenyl)amino)quinazolin-6-yl acetate 357/359 (due to ⁷⁹Br/⁸¹Br isotopes)315 ([M-CH₂CO]⁺), 179

Experimental Protocols

Synthesis of 4-((3-bromophenyl)amino)quinazolin-6-yl acetate

A mixture of this compound (1.0 eq.) and 3-bromoaniline (1.1 eq.) in isopropanol is heated at reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold isopropanol and dried under vacuum to yield the pure 4-((3-bromophenyl)amino)quinazolin-6-yl acetate.

Spectroscopic Analysis

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. Absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the fully characterized product.

G start Starting Materials (this compound, 3-Bromoaniline) reaction Nucleophilic Substitution Reaction start->reaction workup Work-up and Purification (Filtration, Washing) reaction->workup product Product (4-((3-bromophenyl)amino)quinazolin-6-yl acetate) workup->product analysis Spectroscopic Analysis product->analysis nmr NMR (1H, 13C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Validating the Mechanism of Action of "4-Chloroquinazolin-6-yl acetate" Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives approved as potent kinase inhibitors.[1][2][3][4][5] "4-Chloroquinazolin-6-yl acetate" serves as a versatile synthetic intermediate for generating novel compounds within this class.[6][7] This guide provides a comprehensive framework for validating the mechanism of action of new drug candidates derived from this precursor, comparing their potential performance against established alternatives using supporting experimental data and detailed protocols.

The primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[5][8] A significant number of these compounds target the epidermal growth factor receptor (EGFR), a key player in the development and progression of various cancers.[1][2][3][9] Other notable targets for quinazoline-based inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR), c-Src, and p21-Activated Kinase 4 (PAK4).[10][11][12]

Comparative Analysis of Kinase Inhibitory Potency

The initial step in validating the mechanism of action is to quantify the inhibitory activity of the novel compounds against their intended kinase targets and compare them with existing drugs. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

CompoundTarget Kinase(s)IC50 (nM)Target Cancer Cell Line(s)Reference Compound(s)
Hypothetical Derivative 1 EGFRData to be determinedA549, H1975, MCF-7Gefitinib, Erlotinib
Hypothetical Derivative 2 VEGFR-2Data to be determinedHUVEC, HepG2Sorafenib
Hypothetical Derivative 3 c-SrcData to be determinedDU145, Miapaca2Dasatinib
Hypothetical Derivative 4 PAK4Data to be determinedA549Compound 31 (CZh226)
GefitinibEGFR27NSCLC
ErlotinibEGFR2NSCLC, Pancreatic
SorafenibVEGFR-254Hepatocellular Carcinoma
Dasatinibc-Src<1CML, ALL
Compound 31 (CZh226)PAK411.1A549

This table presents a template for comparing the potency of hypothetical derivatives with established kinase inhibitors. The IC50 values for the reference compounds are sourced from various studies.[5][9][12]

Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach is essential to rigorously validate the mechanism of action. This involves a combination of in vitro biochemical assays, cell-based functional assays, and target engagement studies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Protocol:

  • Reagents and Materials: Recombinant human kinase (e.g., EGFR, VEGFR-2), substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines that are dependent on the target kinase for their growth and survival.

Protocol:

  • Reagents and Materials: Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2), cell culture medium, fetal bovine serum (FBS), test compounds, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Western Blot Analysis for Target Phosphorylation

This technique is used to confirm that the compound inhibits the kinase activity within the cell by measuring the phosphorylation status of the target kinase and its downstream substrates.

Protocol:

  • Reagents and Materials: Cancer cell lines, lysis buffer, protease and phosphatase inhibitors, primary antibodies (against total and phosphorylated forms of the target kinase and downstream proteins), and secondary antibodies.

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle after treatment.[13]

Protocol:

  • Reagents and Materials: Cancer cell lines, test compounds, ethanol for fixation, and a DNA staining dye (e.g., propidium iodide).

  • Procedure:

    • Treat cells with the test compounds for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Stain the cells with propidium iodide solution containing RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Many anticancer agents induce programmed cell death (apoptosis). This can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.

Protocol:

  • Reagents and Materials: Cancer cell lines, test compounds, Annexin V-FITC, and propidium iodide (PI).

  • Procedure:

    • Treat cells with the test compounds for 24-48 hours.

    • Harvest and resuspend the cells in Annexin V binding buffer.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the molecular context and the experimental design is crucial for interpreting the results. The following diagrams illustrate a common signaling pathway targeted by quinazoline derivatives and a typical workflow for validating their mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds & Activates Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

MOA_Validation_Workflow Start Synthesize Novel Quinazoline Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Start->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (GI50) Kinase_Assay->Cell_Proliferation Potent Hits Western_Blot Western Blot for Target Phosphorylation Cell_Proliferation->Western_Blot Active Compounds Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assay Western_Blot->Apoptosis Lead_Optimization Lead Optimization & Further Development Cell_Cycle->Lead_Optimization Confirmed Mechanism Apoptosis->Lead_Optimization Confirmed Mechanism

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinazolin-6-yl acetate
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazolin-6-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.